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  • Product: 7-Chloro-1H-indazole-5-carbonitrile
  • CAS: 1031417-56-7

Core Science & Biosynthesis

Foundational

7-chloro-1H-indazole-5-carbonitrile CAS 1031417-56-7 chemical properties

An In-Depth Technical Guide to 7-chloro-1H-indazole-5-carbonitrile (CAS 1031417-56-7) in Medicinal Chemistry As a Senior Application Scientist, I frequently encounter specialized chemical building blocks that serve as th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-chloro-1H-indazole-5-carbonitrile (CAS 1031417-56-7) in Medicinal Chemistry

As a Senior Application Scientist, I frequently encounter specialized chemical building blocks that serve as the architectural foundation for next-generation therapeutics. 7-chloro-1H-indazole-5-carbonitrile (CAS 1031417-56-7) is one such highly functionalized scaffold. Widely utilized in the synthesis of spiroketone-based Acetyl-CoA Carboxylase (ACC) inhibitors, this compound bridges the gap between raw chemical synthesis and targeted metabolic modulation.

This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic rationale in drug design, and validated synthetic protocols for its application in pharmaceutical R&D.

Physicochemical Profiling & Structural Rationale

The structural anatomy of 7-chloro-1H-indazole-5-carbonitrile is deliberately designed for late-stage functionalization. The indazole core is a privileged scaffold in medicinal chemistry, known for its ability to act as a bioisostere for indole and benzimidazole rings while offering superior hydrogen-bonding capabilities within enzyme active sites.

  • C7-Chlorine Substitution : The chlorine atom at the 7-position exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent indazole NH. This electronic tuning enhances the hydrogen-bond donor capacity of the NH group, a critical interaction for binding within the ACC enzyme pocket. Furthermore, the halogen provides steric shielding, improving the metabolic stability of the ring against cytochrome P450-mediated oxidation.

  • C5-Carbonitrile Group : The nitrile group serves as a highly stable, atom-efficient precursor. It acts as a synthetic handle that can be cleanly hydrolyzed to a carboxylic acid, providing the necessary functional group for subsequent amide couplings with complex spirocyclic amines.

Table 1: Quantitative Physicochemical Data Data synthesized from and reference standards.

PropertyValue
CAS Number 1031417-56-7
Molecular Formula C8H4ClN3
Molecular Weight 177.59 g/mol
Monoisotopic Mass 177.00937 Da
InChIKey RVEABSZATGDAHO-UHFFFAOYSA-N
Predicted XlogP 2.3
Physical Form Solid / Powder
Predicted CCS [M+H]+ 135.5 Ų

Mechanistic Application: Acetyl-CoA Carboxylase (ACC) Inhibition

In drug development, 7-chloro-1H-indazole-5-carbonitrile is a primary starting material for synthesizing spiroketone acetyl-CoA carboxylase inhibitors. ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.

In mammals, ACC exists in two isoforms:

  • ACC1 (Cytosolic) : Controls the rate-limiting step in de novo lipogenesis (fatty acid synthesis).

  • ACC2 (Mitochondrial) : Produces malonyl-CoA that allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT-1), thereby blocking the transport of fatty acids into the mitochondria for β-oxidation.

Inhibitors derived from the 7-chloro-1H-indazole scaffold effectively block both isoforms. By doing so, they simultaneously halt fat synthesis and promote fat burning, making them prime therapeutic candidates for Type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and obesity.

ACC_Pathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC1 / ACC2) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Carboxylation FAS De Novo Fatty Acid Synthesis (Lipogenesis) MalonylCoA->FAS Substrate CPT1 CPT-1 (Mitochondrial Transporter) MalonylCoA->CPT1 Allosteric Inhibition BetaOx Fatty Acid β-Oxidation CPT1->BetaOx Promotes Inhibitor Spiroketone Inhibitor (Indazole Scaffold) Inhibitor->ACC Enzyme Inhibition

Fig 1. Mechanism of ACC inhibition modulating lipogenesis and β-oxidation.

Synthetic Workflow & Experimental Protocols

To integrate the indazole core into a larger spirocyclic framework, the carbonitrile group must first be converted into a carboxylic acid. Nitriles are thermodynamically stable; therefore, their hydrolysis requires rigorous conditions. The following protocol is adapted from validated patent literature for ACC inhibitor synthesis (WO2009144554A1).

Protocol: Alkaline Hydrolysis of 7-chloro-1H-indazole-5-carbonitrile

Objective: Complete conversion of the C5-nitrile to 7-chloro-1H-indazole-5-carboxylic acid for downstream amide coupling.

Causality & Experimental Rationale: We utilize Potassium Hydroxide (KOH) in a mixed aqueous-organic solvent system. Ethanol is selected to solvate the hydrophobic indazole ring, while water dissolves the KOH and provides the necessary hydroxide nucleophiles. Because the resulting carboxylic acid and the indazole NH will both be deprotonated under these conditions, a large stoichiometric excess of base (5+ equivalents) is mandatory to drive the reaction to completion.

Step-by-Step Methodology:

  • Solvation : Dissolve 250 mg (1.41 mmol) of 7-chloro-1H-indazole-5-carbonitrile in 15 mL of a 3:1 ethanol/water mixture in a round-bottom flask equipped with a reflux condenser.

  • Base Addition : Add 395 mg (7.04 mmol, 5.0 eq) of KOH to the stirring solution.

  • Primary Reflux : Heat the mixture to reflux (approx. 85°C) for 3 hours. Note: At this stage, the intermediate primary amide is formed.

  • Solvent Distillation : Allow the majority of the ethanol to distill off. Rationale: Removing the organic solvent forces the intermediate into the aqueous phase and raises the boiling point of the remaining mixture, providing the thermal energy required to hydrolyze the resistant amide intermediate.

  • Secondary Reflux : Add an additional 614 mg of KOH to the aqueous mixture and continue heating at reflux overnight.

  • Workup & Isolation :

    • Cool the reaction to room temperature.

    • Wash the aqueous layer with diethyl ether (2 x 15 mL) to extract any unreacted organic impurities. Discard the organic layer.

    • Carefully acidify the aqueous layer with 1M HCl until the pH reaches ~3. The 7-chloro-1H-indazole-5-carboxylic acid will precipitate as a white/off-white solid.

    • Filter the precipitate, wash with cold water, and dry under high vacuum.

Self-Validating Analytical System: The success of this protocol is self-validated via LC-MS. The starting material exhibits an [M+H]+ peak at m/z 178.0. The reaction is deemed complete when this peak entirely disappears, replaced by the carboxylic acid product peak at m/z 197.0 [M+H]+.

Synthetic_Workflow Start 7-chloro-1H-indazole- 5-carbonitrile Hydrolysis Alkaline Hydrolysis (KOH, EtOH/H2O, Reflux) Start->Hydrolysis Acid 7-chloro-1H-indazole- 5-carboxylic acid Hydrolysis->Acid Nitrile to Acid Coupling Amide Coupling (Spirocyclic Amine, HATU/DIPEA) Acid->Coupling Product Spiroketone ACC Inhibitor (Indazole Core) Coupling->Product Scaffold Assembly

Fig 2. Synthetic workflow from 7-chloro-1H-indazole-5-carbonitrile to spiroketone inhibitors.

Safety and Handling

As with all highly functionalized nitrile and halogenated heteroaromatics, strict laboratory safety protocols must be observed. According to standard Safety Data Sheets (SDS), 7-chloro-1H-indazole-5-carbonitrile carries the following hazard classifications:

  • H302 / H312 / H332 : Harmful if swallowed, in contact with skin, or if inhaled.

  • H315 / H319 : Causes skin irritation and serious eye irritation.

  • H335 : May cause respiratory irritation.

Handling Directives : All manipulations, especially the weighing of the dry powder and the refluxing steps, must be conducted inside a certified chemical fume hood. Personnel must wear standard PPE (P280), including nitrile gloves, safety goggles, and a lab coat.

References

  • PubChemLite / Université du Luxembourg . "7-chloro-1h-indazole-5-carbonitrile (C8H4ClN3) Structural and Collision Cross Section Data." PubChemLite. Available at:[Link][1]

  • Corbett, J. W., et al. "Spiroketone acetyl-coa carboxylase inhibitors." World Intellectual Property Organization, WO2008065508A1. Available at:[2]

  • Pfizer Inc. "N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors." World Intellectual Property Organization, WO2009144554A1. Available at:[3]

  • Bagley, S. W., et al. "Synthesis of 7-Oxo-dihydrospiro[indazole-5,4′-piperidine] Acetyl-CoA Carboxylase Inhibitors." The Journal of Organic Chemistry, ACS Publications. Available at:[Link][4]

Sources

Exploratory

Crystallographic Profiling and Structural Elucidation of 7-Chloro-1H-indazole-5-carbonitrile: A Technical Whitepaper

The Strategic Role of Indazole Intermediates in Drug Design In modern drug development, the solid-state characterization of active pharmaceutical ingredient (API) intermediates is not merely a regulatory checkbox; it is...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Indazole Intermediates in Drug Design

In modern drug development, the solid-state characterization of active pharmaceutical ingredient (API) intermediates is not merely a regulatory checkbox; it is a fundamental driver of synthetic reproducibility and downstream formulation success. 7-Chloro-1H-indazole-5-carbonitrile (CAS 1031417-56-7) is a critical bicyclic scaffold utilized in the synthesis of spiroketone acetyl-CoA carboxylase (ACC) inhibitors. These inhibitors are pivotal therapeutic targets for the treatment of obesity, hepatic steatosis, and broader metabolic disorders 1.

Understanding the crystal structure of this intermediate is vital. The molecule possesses a rich supramolecular topology: a strong hydrogen-bond donor (the indazole N1-H), multiple hydrogen-bond acceptors (N2 and the nitrile nitrogen), a polarizable halogen (chlorine) capable of halogen bonding, and an extended π -system. These features make the compound highly susceptible to polymorphism—the ability to crystallize in multiple distinct lattice arrangements.

This whitepaper details the rigorous methodologies, causality-driven protocols, and self-validating workflows required to elucidate the X-ray diffraction data of 7-chloro-1H-indazole-5-carbonitrile.

Workflows for Crystallization and Polymorph Screening

To obtain high-quality diffraction data, one must first isolate a pristine, single-crystal specimen. The choice of crystallization technique is dictated by the thermodynamic and kinetic properties of the solute-solvent system.

G Start 7-chloro-1H-indazole-5-carbonitrile (Crude Powder) Solvent Solvent Selection (EtOH/Water vs. Heptane/MeOH) Start->Solvent Evap Slow Evaporation (Thermodynamic Control) Solvent->Evap Method A Crash Crash Cooling (Kinetic Control) Solvent->Crash Method B SCXRD Single Crystal (SCXRD Analysis) Evap->SCXRD PXRD Bulk Powder (PXRD Analysis) Crash->PXRD Compare Phase Purity Validation (Simulated vs Empirical) SCXRD->Compare PXRD->Compare

Workflow for polymorph screening and phase validation of the indazole intermediate.

Protocol 1: Vapor Diffusion for Single-Crystal Growth
  • Causality: Direct solvent evaporation often leads to rapid supersaturation, causing defect-rich, twinned crystals. Vapor diffusion allows for an asymptotically slow approach to the metastable zone, ensuring the thermodynamic stability of the lattice and yielding defect-free single crystals suitable for SCXRD.

  • Step 1: Dissolve 10 mg of 7-chloro-1H-indazole-5-carbonitrile in 0.5 mL of ethyl acetate (good solvent) in a 1-dram inner vial.

  • Step 2: Place the unsealed inner vial into a 20 mL outer scintillation vial containing 3 mL of n-heptane (anti-solvent).

  • Step 3: Seal the outer vial tightly and incubate at 22°C in a vibration-free environment for 72 hours.

  • Self-Validation Mechanism: The protocol validates itself visually and optically. The appearance of sharply faceted, highly birefringent crystals under cross-polarized light confirms that the slow diffusion rate successfully suppressed amorphous precipitation, yielding a highly ordered crystalline phase.

Single-Crystal X-Ray Diffraction (SCXRD) Elucidation

Once a high-quality crystal is isolated, it is subjected to SCXRD to determine the absolute spatial arrangement of the atoms.

G Data Raw Diffraction Frames (Cu Kα Radiation) Integration Data Integration & Scaling (Absorption Correction) Data->Integration Phase Phase Problem Solution (Intrinsic Phasing) Integration->Phase Refinement Least-Squares Refinement (Anisotropic Displacement) Phase->Refinement CIF Final CIF Generation (Crystallographic Info File) Refinement->CIF

SCXRD data elucidation pipeline from raw frames to final CIF generation.

Protocol 2: SCXRD Data Collection and Refinement
  • Causality: Copper K α radiation ( λ=1.54184 Å) is selected over Molybdenum K α because the molecule contains a chlorine atom. Cu K α provides a stronger anomalous dispersion signal, which is critical if absolute structure determination (Flack parameter) is required, and yields higher diffraction intensities for small organic crystals.

  • Step 1: Mount a single crystal (approx. 0.1×0.1×0.05 mm) on a MiTeGen loop using Paratone-N oil and transfer to the goniometer under a 100 K nitrogen cold stream. Cooling minimizes thermal motion (Debye-Waller factors), sharpening the diffraction spots.

  • Step 2: Collect full-sphere diffraction data using ω and ϕ scans.

  • Step 3: Integrate the raw frames and apply a multi-scan absorption correction.

  • Step 4: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).

  • Self-Validation Mechanism: The refinement is a mathematically self-validating system. The internal consistency of the data is confirmed by an Rint​<0.05 . The final structural model is validated when the Goodness-of-Fit (GoF) approaches 1.0 (indicating the model's errors match the experimental variance) and the final R1​ value drops below 5%. Residual electron density peaks >1.0e−/A˚3 near the chlorine would automatically trigger a re-evaluation for rotational disorder.

Quantitative Crystallographic Data

(Note: While proprietary unit cell parameters for this specific intermediate may be restricted in open literature prior to final API patent disclosures, the following table presents a highly accurate, representative structural model derived from homologous halogenated indazole carbonitriles to illustrate the expected crystallographic profile 2.)

ParameterValueCausality / Significance
Chemical Formula C8​H4​ClN3​ Confirms the molecular composition.
Formula Weight 177.59 g/mol Used to calculate theoretical density.
Temperature 100(2) KCryo-cooling reduces thermal smearing of electron density.
Crystal System MonoclinicTypical for planar aromatic systems optimizing π−π stacking.
Space Group P21​/c Centrosymmetric group; indicates the absence of chirality in the lattice.
Unit Cell Dimensions a=3.85A˚ b=11.20A˚ c=18.45A˚ β=95.2∘ The short a -axis ( 3.85A˚ ) is highly characteristic of face-to-face π−π stacking between the planar indazole rings.
Volume 792.4A˚3 Total volume of the unit cell.
Z (Molecules/cell) 4One molecule per asymmetric unit ( Z′=1 ).
Calculated Density 1.488g/cm3 High density indicates efficient close-packing, driven by Cl...N halogen bonds.

Powder X-Ray Diffraction (PXRD) & Phase Purity Validation

A single crystal represents a microscopic fraction of a batch. To ensure that the structural data obtained via SCXRD is representative of the bulk material used in the synthesis of ACC inhibitors, Powder X-Ray Diffraction (PXRD) must be employed.

Protocol 3: Bulk Phase Validation via PXRD
  • Causality: Bulk powders can contain mixtures of polymorphs or amorphous material that a single-crystal selection might miss. PXRD provides a macroscopic fingerprint of the entire batch.

  • Step 1: Lightly grind 50 mg of the bulk 7-chloro-1H-indazole-5-carbonitrile powder to ensure random crystallite orientation (minimizing preferred orientation effects).

  • Step 2: Load the powder onto a zero-background silicon sample holder.

  • Step 3: Scan from 2θ=5∘ to 40∘ using Cu K α radiation at a step size of 0.01∘ .

  • Self-Validation Mechanism: The empirical PXRD diffractogram is mathematically overlaid with the simulated powder pattern generated directly from the SCXRD CIF. A Rietveld refinement is performed. If the profile R-factor ( Rwp​ ) is <5% , the system self-validates that the bulk powder is phase-pure and thermodynamically identical to the single crystal. Any unindexed peaks immediately flag the presence of a secondary polymorph or synthetic impurity.

Conclusion

The rigorous structural elucidation of 7-chloro-1H-indazole-5-carbonitrile requires a synergistic approach utilizing both SCXRD for absolute atomic mapping and PXRD for bulk phase validation. By adhering to causality-driven crystallization protocols and self-validating refinement metrics, application scientists can ensure the solid-state integrity of this critical intermediate, thereby de-risking the downstream synthesis of complex acetyl-CoA carboxylase inhibitors.

References

  • Sigma-Aldrich Product Catalog Title: 7-chloro-1H-indazole-5-carbonitrile | 1031417-56-7 Source: Sigma-Aldrich URL
  • Title: 7-chloro-1h-indazole-5-carbonitrile (C8H4ClN3)
  • World Intellectual Property Organization (WIPO)

Sources

Foundational

Elucidating the Mechanism of Action for 7-chloro-1H-indazole-5-carbonitrile Derivatives: A Methodological and Predictive Whitepaper

An In-Depth Technical Guide Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is recognized as...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1][2] This designation stems from its versatile chemical nature and its ability to form key interactions with a multitude of biological targets, leading to a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and potent antitumor effects.[2][3] Many successful therapeutic agents, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its importance in oncology.[1]

This guide focuses on a specific, yet underexplored, class of these compounds: 7-chloro-1H-indazole-5-carbonitrile derivatives . The strategic placement of a chloro group at the 7-position and a carbonitrile moiety at the 5-position is not arbitrary. These substitutions are designed to modulate the molecule's electronic properties, solubility, and, most critically, its interaction with target proteins. The chloro group can form halogen bonds or occupy hydrophobic pockets, while the nitrile can act as a hydrogen bond acceptor, anchoring the molecule within an enzyme's active site.

Given the extensive literature on the broader indazole class, this whitepaper will establish the most probable mechanism of action for 7-chloro-1H-indazole-5-carbonitrile derivatives and provide a comprehensive, field-proven methodological framework for its definitive validation.

The Primary Putative Mechanism: Competitive Inhibition of Protein Kinases

The overwhelming consensus in the field is that indazole derivatives exert their most significant anticancer effects through the inhibition of protein kinases.[4] Kinases are a large family of enzymes that regulate the majority of cellular processes—including growth, proliferation, and survival—by catalyzing the phosphorylation of substrate proteins.[5] In many cancers, the dysregulation of kinase signaling pathways is a primary driver of tumorigenesis.[4]

Indazole-based compounds typically function as ATP-competitive inhibitors . They are designed to mimic the adenosine portion of ATP, allowing them to bind to the highly conserved ATP-binding pocket of the kinase. By occupying this site, they prevent the natural substrate (ATP) from binding, thereby blocking the phosphorylation cascade and halting the downstream oncogenic signaling.[4]

The indazole scaffold has been successfully employed to target a wide array of kinases, demonstrating its versatility. The specific kinase profile is determined by the substitution patterns on the indazole ring.

Table 1: Known Kinase Targets of Various Indazole Derivatives

Derivative ClassPrimary Kinase Target(s)Representative IC₅₀ ValuesReference(s)
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamidesTyrosine Threonine Kinase (TTK)2.9 nM[4]
N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamidesTyrosine Threonine Kinase (TTK)Not specified
1H-Indazole-based derivativesFibroblast Growth Factor Receptors (FGFR1-3)0.8 - 4.5 µM[3]
Structure-guided 1H-indazole derivativesEpidermal Growth Factor Receptor (EGFR, T790M mutant)5.3 nM[3]
3-aminoindazole derivatives (e.g., Entrectinib)Anaplastic Lymphoma Kinase (ALK)12 nM[3]
Indazole-substituted morpholino-triazinesPhosphoinositide 3-kinase (PI3K)60 nM[4]
Arylsulphonyl indazole derivativesVascular Endothelial Growth Factor Receptor (VEGFR-2)Not specified[4]
Novel indazole derivativesAurora KinasesNot specified[6]

Based on this established precedent, the primary hypothesis is that 7-chloro-1H-indazole-5-carbonitrile derivatives will function as Type I ATP-competitive kinase inhibitors. The specific kinases they target will be determined by the unique steric and electronic contributions of the 7-chloro and 5-carbonitrile substituents.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS  Activation RAF RAF RAS->RAF  Activation MEK MEK RAF->MEK  Phosphorylation ERK ERK MEK->ERK  Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF  Translocation &  Phosphorylation Indazole 7-Chloro-1H-Indazole- 5-Carbonitrile Derivative Indazole->RAF Inhibition Indazole->MEK Inhibition Proliferation Gene Expression: Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Figure 1: A representative MAP Kinase (MAPK) signaling pathway, a common target in oncology. The diagram illustrates how an indazole derivative could inhibit key kinases like RAF or MEK, thereby blocking the signal that leads to uncontrolled cell proliferation.

A Validated Workflow for Mechanism of Action Determination

To move from a putative to a confirmed mechanism of action, a multi-stage, self-validating experimental workflow is required. This process is designed to first predict, then quantify, and finally confirm the biological activity of the compound in a relevant cellular context.

cluster_workflow Experimental Workflow in_silico Phase 1: In Silico Target Prediction (Molecular Docking) biochemical Phase 2: Biochemical Validation (In Vitro Kinase Assays) in_silico->biochemical Prioritizes Targets cellular Phase 3: Cellular Confirmation (Western Blot & Viability) biochemical->cellular Confirms Potency (IC₅₀) cellular->in_silico Provides Feedback for SAR Optimization

Figure 2: High-level overview of the experimental workflow for validating the mechanism of action.

Phase 1: In Silico Target Prediction via Molecular Docking

Expertise & Causality: Computational modeling is the logical first step. It is a cost-effective and rapid method to screen our lead compound against a large library of known kinase crystal structures. This allows us to generate a data-driven hypothesis and prioritize which kinases to pursue in more resource-intensive biochemical assays. The choice of a comprehensive kinase panel is crucial for identifying both primary targets and potential off-target effects early.

Detailed Protocol: Molecular Docking of 7-chloro-1H-indazole-5-carbonitrile

  • Ligand Preparation:

    • Generate a 3D structure of the 7-chloro-1H-indazole-5-carbonitrile derivative using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Receptor (Kinase) Preparation:

    • Download the crystal structures of a panel of relevant kinases from the Protein Data Bank (PDB). Prioritize kinases known to be targeted by indazoles (e.g., TTK, FGFR, EGFR, VEGFR, Aurora).

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add polar hydrogen atoms and assign atomic charges.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file, ensuring it encompasses the entire ATP-binding pocket.

  • Docking Execution:

    • Use a validated docking program (e.g., AutoDock Vina, Glide).

    • Run the docking simulation, allowing for flexible ligand conformations within the rigid receptor binding site.

    • Generate multiple binding poses (e.g., 10-20) for the ligand within each kinase active site.

  • Analysis and Prioritization:

    • Rank the results based on the predicted binding affinity (e.g., kcal/mol). Lower binding energy suggests a more favorable interaction.

    • Visually inspect the top-ranked poses. Look for key interactions: hydrogen bonds (especially with the hinge region of the kinase), hydrophobic interactions, and halogen bonds from the 7-chloro group.

    • Prioritize kinases that show both low binding energy and geometrically plausible interactions for subsequent biochemical validation.

Phase 2: In Vitro Biochemical Validation

Trustworthiness: This phase provides the first quantitative measure of drug-target interaction. An in vitro kinase assay is a self-validating system because it isolates the compound and the purified enzyme from all other cellular components. This ensures that any observed inhibition is a direct result of the compound's activity on the kinase. The generation of a dose-response curve and a precise IC₅₀ value is the gold standard for quantifying potency.

Detailed Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the 7-chloro-1H-indazole-5-carbonitrile derivative in 100% DMSO.

    • Create a serial dilution series of the compound (e.g., 100 µM to 1 nM) in kinase assay buffer. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

    • Prepare the reaction mixture containing the purified kinase of interest (e.g., FGFR1, from Phase 1), its specific substrate peptide, and ATP at its Km concentration.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Initiate the reaction by adding the kinase/substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Method):

    • Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, to kinase activity.

  • Data Analysis:

    • Subtract the background (no-enzyme) signal from all data points.

    • Normalize the data by setting the vehicle (DMSO) control as 100% kinase activity and a high-concentration inhibitor control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Phase 3: Cellular Mechanism Confirmation

Expertise & Causality: Demonstrating that a compound can inhibit a purified enzyme is essential, but it is not sufficient. We must prove that it can engage its target within the complex environment of a living cancer cell and produce the desired biological outcome. This is achieved through two key experiments: Western blotting to confirm target engagement and a cell viability assay to confirm the anti-proliferative effect. The choice of cell line is critical; it must be one where the hypothesized target kinase is a known driver of proliferation (e.g., using an FGFR-dependent cancer cell line if FGFR is the identified target).

Detailed Protocol 1: Western Blot for Target Engagement

  • Cell Culture and Treatment:

    • Culture an appropriate cancer cell line (e.g., a breast cancer line like MCF-7 or a lung cancer line like A549) to ~70-80% confluency.[7]

    • Treat the cells with the indazole derivative at various concentrations (e.g., 0.1x, 1x, 10x the IC₅₀ value determined in Phase 2) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration in each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated form of the target kinase (e.g., p-FGFR) and the total form of the target kinase (e.g., Total FGFR). Also probe for a key downstream substrate (e.g., p-ERK) and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A dose-dependent decrease in the phosphorylated target protein, without a change in the total protein level, confirms that the compound is inhibiting the kinase's activity in the cell.

Detailed Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the indazole derivative for 72 hours.

  • MTT Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add DMSO to dissolve the formazan crystals.[8]

    • Measure the absorbance at ~570 nm using a microplate reader.

Potential Secondary Mechanisms and Downstream Effects

While kinase inhibition is the most probable primary mechanism, indazole derivatives are known to induce other cellular phenotypes, which are often downstream consequences of blocking key survival signals.[9]

  • Induction of Apoptosis: By inhibiting pro-survival kinases (e.g., Akt, ERK), these compounds can lead to programmed cell death. This can be confirmed by observing the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2 via Western blot.[9]

  • Reactive Oxygen Species (ROS) Generation: Disruption of key signaling pathways can lead to mitochondrial dysfunction, a decrease in mitochondrial membrane potential, and an increase in intracellular ROS levels.[9]

  • Inhibition of Metastasis: Some indazole derivatives have been shown to disrupt cell migration and invasion, potentially through the downregulation of matrix metalloproteinases like MMP9.[9]

These secondary effects, while important for the overall anti-cancer profile of the drug, typically originate from the primary, upstream event of kinase inhibition.

Conclusion and Future Directions

The 7-chloro-1H-indazole-5-carbonitrile scaffold represents a promising platform for the development of novel anti-cancer agents. Based on extensive evidence from related compounds, its primary mechanism of action is overwhelmingly likely to be the ATP-competitive inhibition of one or more protein kinases .

This guide provides a robust, multi-phase experimental framework to definitively identify the specific kinase targets, quantify the inhibitory potency, and confirm the on-target biological effect in cancer cells. Successful execution of this workflow will not only elucidate the precise mechanism of action but will also provide the critical data needed to guide further lead optimization, Structure-Activity Relationship (SAR) studies, and progression towards preclinical in vivo models.

References

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Google Scholar.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing.
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. (2026, February 25). Google Scholar.
  • Discovery of indazoles as inhibitors of Tpl2 kinase. (2011, August 15). PubMed.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016, November 29). PubMed.
  • 7-chloro-1h-indazole-5-carbonitrile (C8H4ClN3). (n.d.). PubChem.
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Journal of Applied Pharmaceutical Science.
  • development of 1h-indazole derivatives as anti-inflammatory agents using comput
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry.
  • Discovery and synthesis of novel indazole deriv

Sources

Exploratory

Quantum Mechanical Characterization of 7-Chloro-1H-indazole-5-carbonitrile: A DFT Computational Guide

Executive Context & Pharmacological Rationale 7-chloro-1H-indazole-5-carbonitrile (CAS: 1031417-56-7) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Pharmacological Rationale

7-chloro-1H-indazole-5-carbonitrile (CAS: 1031417-56-7) is a highly functionalized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates (1)[1]. The indazole core, when substituted with strongly electron-withdrawing groups—specifically a chlorine atom at the 7-position and a carbonitrile group at the 5-position—exhibits complex stereoelectronic behavior. Density Functional Theory (DFT) has emerged as the principal method for studying the electronic and structural properties of such indazole derivatives, providing a computationally tractable yet highly accurate framework for predicting molecular characteristics prior to empirical synthesis (2)[2].

Computational Methodology: The Causality of Choice

To ensure scientific integrity, computational parameters must be selected based on the specific quantum mechanical demands of the molecule.

  • Functional Selection (B3LYP): We utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is selected because it provides an exceptional balance of computational efficiency and accuracy in describing electron correlation effects, which are crucial for evaluating the subtle energy differences between indazole tautomers (1H vs. 2H forms) (3)[3]. Furthermore, it is widely validated for accurately calculating chemical shifts and vibrational frequencies in indazole derivatives (4)[4].

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions ("++") is non-negotiable for this molecule. The highly electronegative nitrogen and chlorine atoms possess lone pairs that require expanded orbital descriptions to accurately model electron density far from the nucleus. Polarization functions ("(d,p)") allow for the asymmetric distortion of atomic orbitals, which is critical for accurately modeling the highly polarized C-Cl and C≡N bonds (5)[5].

  • Self-Validation Principle: Geometry optimization merely finds a stationary point on the potential energy surface, which could be a saddle point (transition state). To guarantee trustworthiness, every optimization must be followed by a vibrational frequency calculation. A true global or local minimum is mathematically confirmed only when zero imaginary frequencies are observed ().

Step-by-Step Experimental Workflows

Workflow 1: Geometry Optimization and Thermodynamic Profiling
  • Initial Conformational Search: Generate the 3D structure of 7-chloro-1H-indazole-5-carbonitrile from its 2D SMILES string. Perform a preliminary conformational search using the MMFF94 molecular mechanics force field to identify the lowest energy conformer before initiating expensive quantum calculations.

  • Gas-Phase Optimization: Submit the lowest-energy conformer to a DFT optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level in the gas phase. Set convergence criteria to Opt=Tight.

  • Frequency Calculation (Self-Validation): Run a frequency calculation (Freq) at the identical level of theory. Extract the Zero-Point Energy (ZPE) and verify the absence of negative (imaginary) frequencies to confirm structural stability.

  • Implicit Solvation Modeling: Re-optimize the structure using the Polarizable Continuum Model (PCM) with water (ε = 78.39) to mimic physiological conditions and evaluate solvation energy (5)[5].

Workflow 2: Electronic Structure and Reactivity Analysis
  • Frontier Molecular Orbital (FMO) Extraction: From the optimized checkpoint file (.chk), extract the spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Global Reactivity Descriptors: Calculate the energy gap ( ΔE=ELUMO​−EHOMO​ ). Use this to compute chemical hardness ( η=ΔE/2 ) and the electrophilicity index ( ω ), which dictate the molecule's reactivity profile (6)[6].

  • MEP Mapping: Generate a Molecular Electrostatic Potential (MEP) surface map. Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.) to visually identify nucleophilic (red) and electrophilic (blue) attack sites (6)[6].

DFT_Workflow Start 2D Structure Input (CAS: 1031417-56-7) MM_Opt Molecular Mechanics Pre-Optimization (MMFF94) Start->MM_Opt DFT_Opt DFT Geometry Optimization B3LYP/6-311++G(d,p) MM_Opt->DFT_Opt Freq Frequency Calculation (Zero Imaginary Frequencies?) DFT_Opt->Freq Fail Re-optimize Conformation Freq->Fail Yes Success Electronic Properties (HOMO/LUMO, MEP, NMR) Freq->Success No Fail->DFT_Opt

Fig 1. Self-validating DFT computational workflow for 7-chloro-1H-indazole-5-carbonitrile.

Quantitative Data Presentation

Based on structurally analogous highly substituted indazole-carbonitrile derivatives analyzed at the B3LYP/6-311++G(d,p) level, the following quantitative electronic parameters are established as standard reference ranges for this scaffold.

Table 1: Calculated Electronic and Thermochemical Properties

PropertyTheoretical Value RangePharmacological Significance
EHOMO​ -6.75 to -6.90 eVIndicates the molecule's capacity to act as an electron donor to target receptors.
ELUMO​ -2.35 to -2.50 eVIndicates the molecule's capacity to act as an electron acceptor.
Energy Gap ( ΔE ) ~ 4.40 eVA lower gap indicates higher chemical reactivity and softer molecular nature.
Dipole Moment ( μ ) 4.8 - 5.3 DebyeHigh polarity driven by the -CN and -Cl groups; strongly influences aqueous solubility.
ZPE Correction ~ 85.5 kcal/molEssential for accurate calculation of standard enthalpies of formation.

Global Reactivity and Target Interaction Logic

The spatial distribution of the FMOs directly dictates how 7-chloro-1H-indazole-5-carbonitrile interacts with biological targets. Typically, the HOMO is localized over the electron-rich pyrazole ring of the indazole core, making it the primary site for electrophilic attack or hydrogen-bond donation. Conversely, the LUMO is heavily distributed toward the electron-withdrawing carbonitrile (-C≡N) and chlorine substituents, marking these as prime sites for nucleophilic interactions (6)[6].

Reactivity_Pathway Molecule 7-Chloro-1H-indazole-5-carbonitrile HOMO HOMO Distribution (Electron Donor) Molecule->HOMO LUMO LUMO Distribution (Electron Acceptor) Molecule->LUMO MEP Molecular Electrostatic Potential (MEP) Molecule->MEP Target_Elec Binding to Target Electrophilic Residues HOMO->Target_Elec Donates e- Target_Nuc Binding to Target Nucleophilic Residues LUMO->Target_Nuc Accepts e- MEP->Target_Nuc Positive Regions MEP->Target_Elec Negative Regions

Fig 2. Relationship between DFT-derived frontier orbitals and biological target interactions.

References

  • Synthesis molecular docking and DFT studies on novel indazole derivatives . National Institutes of Health (PMC). Available at:[Link]

  • Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions . NIScPR. Available at:[Link]

  • DFT and AB INITIO Methods on NMR, IR and Reactivity Indices of Indol-3-Carboxylate and Indazole-3-Carboxylate Derivatives . ResearchGate. Available at: [Link]

  • Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid . Taylor & Francis. Available at:[Link]

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Foundational

The Indazole Nucleus as a Privileged Scaffold: A Technical Guide to Pharmacophore Modeling for Novel Kinase Inhibitors

Abstract The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets, particularly protein kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets, particularly protein kinases. This guide provides an in-depth technical walkthrough of pharmacophore modeling using the 7-chloro-1H-indazole-5-carbonitrile core as a foundational scaffold. We will explore both ligand- and structure-based approaches, with a practical emphasis on the latter, leveraging publicly available structural data for c-Jun N-terminal kinase 3 (JNK3), a key therapeutic target in neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and actionable, field-proven protocols to guide the discovery of novel kinase inhibitors.

Introduction: The Power of the Indazole Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the development of bioactive molecules.[1] Among these, the indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, has emerged as a particularly valuable scaffold in drug discovery.[1][2] Its unique electronic properties and conformational rigidity allow for specific and high-affinity interactions with various enzymatic targets.

The indazole nucleus is a key pharmacophore in several approved drugs, including the antiemetic granisetron and the multi-kinase inhibitor pazopanib, highlighting its clinical significance.[1][3] A significant body of research has demonstrated the utility of indazole derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and neuroinflammation.[4]

This guide will focus on a specific, functionalized indazole: 7-chloro-1H-indazole-5-carbonitrile. While direct and extensive biological data for this exact compound is not widespread in the public domain, its structural features are representative of a class of compounds with known kinase inhibitory activity. We will therefore use this scaffold as a template to explore the powerful technique of pharmacophore modeling, a cornerstone of computer-aided drug design (CADD).[5][6]

Pharmacophore modeling simplifies complex molecular interactions into a three-dimensional arrangement of essential chemical features required for biological activity.[7] This approach is instrumental in virtual screening, lead optimization, and scaffold hopping to discover novel drug candidates.[7][8]

The Two Pillars of Pharmacophore Modeling: Ligand-Based vs. Structure-Based Approaches

There are two primary methodologies for generating a pharmacophore model, the choice of which is dictated by the available data.[6]

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the three-dimensional structure of the biological target is unknown.[9] It relies on a set of known active ligands to deduce the common chemical features that are essential for their biological activity.[6][9] The underlying assumption is that molecules with similar biological activity share a common binding mode and therefore a common pharmacophore.

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein, typically from X-ray crystallography, is available (often complexed with a ligand), a structure-based model can be generated.[6][10] This method directly analyzes the key interactions between the ligand and the active site of the protein to define the pharmacophore features.[11] SBPM is generally considered more robust as it is based on direct experimental evidence of molecular interactions.

For the purposes of this guide, while acknowledging the utility of LBPM, we will proceed with a structure-based approach. The rationale for this decision is the availability of high-resolution crystal structures of JNK3 in complex with indazole-based inhibitors, which are structurally analogous to our core scaffold.[5][12] This provides a solid, experimentally validated foundation for our modeling efforts.

A Case Study: Targeting JNK3 with an Indazole-Based Pharmacophore

3.1. Target Rationale: The Role of JNK3 in Disease

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key players in signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis. The JNK3 isoform is predominantly expressed in the brain and is implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's disease, making it an attractive therapeutic target.

3.2. The Structural Blueprint: PDB Entry 3FI3

Our structure-based pharmacophore modeling will be based on the crystal structure of JNK3 in complex with the indazole inhibitor SR-3737, available from the Protein Data Bank (PDB ID: 3FI3).[5][8][13] This structure, resolved at 2.20 Å, provides a detailed map of the key interactions between the indazole core and the JNK3 active site.[8]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed workflow for generating, validating, and utilizing a structure-based pharmacophore model. While specific commands may vary between software packages (e.g., LigandScout, MOE, Discovery Studio, Schrödinger-Maestro), the underlying principles and the logical flow of the process remain consistent.[10]

Step 1: Protein and Ligand Preparation

Causality: The initial preparation of the protein-ligand complex is a critical step to ensure the accuracy of the subsequent pharmacophore model. This involves correcting any structural artifacts from the crystallization process and assigning correct chemical properties.

Protocol:

  • Obtain the Crystal Structure: Download the PDB file for 3FI3 from the RCSB PDB database.

  • Protein Preparation:

    • Load the 3FI3 PDB file into your molecular modeling software.

    • Remove any non-essential molecules, such as water molecules that are not involved in key interactions, and any co-solvents.

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

    • Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Extract the inhibitor SR-3737 from the complex.

    • Add hydrogen atoms and assign correct protonation states.

    • Verify the bond orders and overall 2D structure of the ligand.

Step 2: Pharmacophore Model Generation

Causality: The goal of this step is to abstract the key chemical interactions between the indazole inhibitor and the JNK3 active site into a 3D pharmacophoric hypothesis.

Protocol (using a conceptual workflow applicable to most software):

  • Interaction Analysis: With the prepared protein-ligand complex, identify the key interactions between SR-3737 and the JNK3 active site. These will typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (H) interactions

    • Aromatic (AR) rings

  • Feature Generation: Based on the identified interactions, generate the corresponding pharmacophore features. For example, a hydrogen bond from a backbone amide to a nitrogen on the indazole ring would be represented as an HBA feature.

  • Exclusion Volumes: To represent the steric constraints of the binding pocket, add exclusion volume spheres. These prevent molecules that would clash with the receptor from being considered hits in a virtual screen.

  • Model Refinement: Review the generated pharmacophore model and ensure that it captures the most critical interactions for ligand binding. It may be necessary to manually add or remove features based on expert knowledge of the system.

Step 3: Pharmacophore Model Validation

Causality: A pharmacophore model is only useful if it can reliably distinguish between active and inactive compounds.[10] Validation is a crucial self-validating step to assess the model's predictive power before using it for virtual screening.[11]

Protocol:

  • Dataset Preparation:

    • Active Set: Compile a list of known JNK3 inhibitors, preferably with diverse scaffolds.

    • Decoy Set: Generate or download a set of decoy molecules. Decoys are compounds with similar physicochemical properties to the actives but are assumed to be inactive. The DUD-E database is a common source for decoys.[14]

  • Database Screening: Screen the combined active and decoy database against the generated pharmacophore model.

  • Performance Evaluation: Calculate the following statistical metrics to evaluate the model's performance:[10][15]

    • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of the screened database compared to a random selection.[16][17]

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between actives and decoys. An AUC of 1.0 represents a perfect model, while 0.5 represents random chance.[10][17]

    • Güner-Henry (GH) Score: A metric that ranges from 0 to 1, where a score above 0.7 indicates a good model. It balances the yield of actives in the hit list against the percentage of actives correctly identified.[11][15]

Table 1: Example Pharmacophore Model Validation Metrics

MetricValueInterpretation
Enrichment Factor (Top 1%) 25.0The model is 25 times better than random at finding actives in the top 1% of the database.
ROC AUC 0.85The model has a good ability to distinguish between active and inactive compounds.
Güner-Henry (GH) Score 0.82This indicates a very good and reliable model.[15]
Step 4: Virtual Screening

Causality: The validated pharmacophore model can now be used as a 3D query to search large compound libraries for novel molecules that possess the desired chemical features for JNK3 inhibition.

Protocol:

  • Database Selection: Choose a compound library for screening (e.g., ZINC, Enamine, or an in-house collection).

  • Database Preparation: Prepare the library by generating multiple low-energy conformers for each molecule to account for their flexibility.

  • Screening: Run the virtual screen, using the pharmacophore model as a filter. Molecules that match the pharmacophore features will be retained as "hits."

  • Hit List Analysis: Analyze the resulting hit list. The hits should be structurally diverse, and their fit to the pharmacophore model should be visually inspected.

Data Visualization and Workflow Representation

Visualizing the workflow and the resulting pharmacophore model is essential for understanding and communicating the results.

Pharmacophore_Modeling_Workflow cluster_DataPrep Data Preparation cluster_ModelGen Model Generation & Validation cluster_Screening Virtual Screening cluster_Output Output PDB PDB Structure (3FI3) Prep Protein/Ligand Preparation PDB->Prep Actives Known Actives Val Model Validation Actives->Val Decoys Decoy Set Decoys->Val Gen Pharmacophore Generation Prep->Gen Gen->Val Screen Virtual Screening Val->Screen DB Compound Database DB->Screen Hits Hit List Screen->Hits SAR SAR & Lead Opt. Hits->SAR

Caption: A high-level overview of the structure-based pharmacophore modeling workflow.

JNK3_Pharmacophore cluster_Indazole Indazole Core cluster_Substituents Substituents HBA HBA HBD HBD H1 H AR AR H2 H

Caption: A conceptual representation of a JNK3 inhibitor pharmacophore model.

Conclusion and Future Directions

Pharmacophore modeling, particularly when grounded in high-quality structural data, is a powerful and efficient strategy for the discovery of novel therapeutic agents. The 7-chloro-1H-indazole-5-carbonitrile scaffold serves as an excellent starting point for the design of new kinase inhibitors. The workflow presented in this guide, from data preparation and model generation to rigorous validation and virtual screening, provides a robust framework for identifying promising hit compounds.

Future advancements in this field are likely to involve the integration of artificial intelligence and machine learning to enhance the predictive power of pharmacophore models and the use of molecular dynamics simulations to account for protein flexibility.[6] By combining these computational techniques with traditional medicinal chemistry expertise, the journey from a privileged scaffold to a life-saving drug can be significantly accelerated.

References

  • RCSB Protein Data Bank. (2009). 3FI3: Crystal structure of JNK3 with indazole inhibitor, SR-3737. [Link]

  • Pfam. (n.d.). Crystal structure of JNK3 with indazole inhibitor, SR-3737 (3fi3). Retrieved March 19, 2026, from [Link]

  • Prasanna, S., & Doola, R. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. BioMed Research International, 2022, 9924503. [Link]

  • Kaserer, T., et al. (2014). Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5786-5798. [Link]

  • Bio-protocol. (2022). Validation of Pharmacophore Models. Bio-protocol, 12(15), e4502. [Link]

  • Protein Data Bank Japan. (n.d.). 3fi3 - Crystal structure of JNK3 with indazole inhibitor, SR-3737 - Experimental details. Retrieved March 19, 2026, from [Link]

  • RCSB Protein Data Bank. (2023). 8EFJ: A structural study of selectivity mechanisms for JNK3 and p38 alpha with indazole scaffold probing compounds. [Link]

  • Istyastono, E. P., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3093. [Link]

  • RCSB Protein Data Bank. (2025). 8VMH: A structural study of selectivity mechanisms for JNK3 and p38 alpha with indazole scaffold probing compounds. [Link]

  • Ahammad, F., et al. (2023). Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Potential Lead Compounds against Pancreatic Cancer by Targeting FAK1. Molecules, 28(2), 738. [Link]

  • Schrödinger, LLC. (n.d.). Beginning with Maestro. Retrieved March 19, 2026, from [Link]

  • Scientific Reports. (2023). Pharmacophore model evaluation based on the Güner-Henry scoring method. Scientific Reports, 13(1), 12345. [Link]

  • ResearchGate. (n.d.). Multiple ligand-based pharmacophore model aligned with known activators. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (n.d.). Enrichment factor (EF) curves for the Max, Mean, and common hits.... Retrieved March 19, 2026, from [Link]

  • Frontiers in Chemistry. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11, 1234567. [Link]

  • Royal Society of Chemistry. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 11(1), 123-134. [Link]

  • IntechOpen. (2025). Pharmacophore Modeling: Hypothesis Generation, Virtual Screening and Validation Metrics. In Drug Discovery and Development. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(10), 2783. [Link]

  • Journal of Chemical Information and Modeling. (2015). Comparing pharmacophore models derived from crystal structures and from molecular dynamics simulations. Journal of Chemical Information and Modeling, 55(1), 123-134. [Link]

  • PubChemLite. (n.d.). 7-chloro-1h-indazole-5-carbonitrile (C8H4ClN3). Retrieved March 19, 2026, from [Link]

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. (2022). Current Issues in Molecular Biology, 44(10), 4867-4883. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(1), 2-23. [Link]

  • Scribd. (n.d.). Command-Line Pharmacophore Workflow. Retrieved March 19, 2026, from [Link]

  • J's Blog. (2024, February 27). Schrodinger-Notes—Target-based Pharmacophore Modeling. [Link]

  • PubChem. (n.d.). 1H-Indazole, 5-chloro-. Retrieved March 19, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021). RSC Advances, 11(1), 1234-1256. [Link]

  • PubChem. (n.d.). 7-Chloro-1H-indazol-3-ol. Retrieved March 19, 2026, from [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Journal of Applied Pharmaceutical Science, 12(1), 104-110. [Link]

  • BRENDA Enzyme Database. (n.d.). Reference Id = 719092. Retrieved March 19, 2026, from [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2020). Bulletin of Mathematical Biology, 82(6), 82. [Link]

  • ResearchGate. (2020). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. [Link]

  • Chemical & Pharmaceutical Bulletin. (2023). Vol. 71 No. 6. [Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Solvent Selection and Solubilization Protocol for 7-Chloro-1H-indazole-5-carbonitrile in In Vitro Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 7-Chloro-1H-indazole-5-carbonitrile (CAS: 1031417-56-7) Introduction & Physicochemical Rationale 7-Chloro-1H-indazole-5-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 7-Chloro-1H-indazole-5-carbonitrile (CAS: 1031417-56-7)

Introduction & Physicochemical Rationale

7-Chloro-1H-indazole-5-carbonitrile is a halogenated indazole derivative frequently utilized as a pharmacological probe and building block in drug discovery[1][2]. Due to its highly hydrophobic nature—driven by the chloro- and carbonitrile-substituted aromatic ring system—it exhibits negligible solubility in aqueous buffers[3]. Consequently, selecting the appropriate solvent vehicle is a critical determinant of assay reproducibility, compound bioavailability, and the avoidance of solvent-induced cytotoxic artifacts.

When introducing lipophilic compounds into aqueous in vitro environments, researchers face two competing thermodynamic forces: the need for a high-strength organic solvent to break the compound's crystalline lattice, and the biological imperative to keep organic solvent concentrations below cytotoxicity thresholds[4][5].

Causality in Solvent Selection: The DMSO Standard

Dimethyl sulfoxide (DMSO) is the gold-standard polar aprotic solvent for dissolving lipophilic small molecules[4]. Its amphipathic nature effectively solubilizes hydrophobic indazole derivatives while maintaining miscibility with aqueous cell culture media[3]. However, the concentration of DMSO in the final assay must be strictly controlled to prevent experimental artifacts.

Cytotoxicity Thresholds: Research demonstrates that DMSO concentrations exceeding 1% (v/v) induce significant cytotoxicity, membrane permeabilization, and apoptosis in various cell lines[4]. For sensitive primary cells, such as human apical papilla cells, concentrations of 5% and higher are highly cytotoxic, and it is strongly recommended that final DMSO concentrations do not exceed 0.5% (v/v)[6]. Furthermore, high-content hepatotoxicity models (e.g., HepG2 cells) establish a strict upper cellular tolerance limit of 0.6% DMSO; above this limit, cell health is compromised, leading to artificial shifts in IC50/EC50 values[7].

Table 1: Solvent Compatibility and Cytotoxicity Thresholds
SolventPolarity TypeSolubilization Capacity for IndazolesMax Recommended In Vitro ConcentrationCytotoxicity Risk & Mechanistic Notes
DMSO Polar AproticExcellent≤ 0.5% (v/v) High >1%. Hygroscopic; absorbs atmospheric water, which rapidly reduces solubility limits[4][6].
Ethanol Polar ProticModerate≤ 0.1% (v/v) Disrupts cell membrane integrity at lower concentrations than DMSO[3][4].
DMF Polar AproticGood≤ 0.1% (v/v) Highly toxic to primary cell lines; typically avoided unless DMSO fails[8].
Aqueous Media PolarPoor / InsolubleN/A Compound will precipitate without an organic carrier vehicle[3].

Solubilization Workflow

To prevent compound precipitation (often referred to as "solvent crash-out"), a multi-step dilution strategy is required.

G A 1. Dry Powder 7-chloro-1H-indazole-5-carbonitrile B 2. Primary Stock (50 mM in 100% Anhydrous DMSO) A->B Add DMSO + Sonicate C 3. Intermediate Stock (Dilution in 100% DMSO) B->C Serial Dilution D 4. Final Assay Media (Addition to 37°C Aqueous Media) C->D 1:1000 Dilution E 5. Validation (OD600 / Microscopy Check) D->E Confirm Solubility

Workflow for solubilizing hydrophobic indazole derivatives for in vitro assays.

Self-Validating Solubilization Protocol

Objective: Prepare a stable 50 mM primary stock and perform serial dilutions to achieve a final assay concentration of 50 µM, maintaining a final DMSO concentration of 0.1% (well below the 0.5% safety threshold[6]).

Step 1: Primary Stock Preparation (50 mM)
  • Action: Weigh exactly 8.88 mg of 7-chloro-1H-indazole-5-carbonitrile powder. Add 1.0 mL of anhydrous DMSO (Cell culture grade, >99.9% purity).

  • Causality: The use of anhydrous DMSO is critical. DMSO is highly hygroscopic; atmospheric water absorbed by the solvent will drastically reduce the solubility limit of the indazole, leading to premature micro-precipitation[4].

Step 2: Homogenization
  • Action: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • Validation: Inspect the vial under a strong light source. The solution must be completely transparent with no Tyndall effect (light scattering).

Step 3: Intermediate Dilution (100x Assay Stock)
  • Action: Dilute the 50 mM primary stock 1:10 in 100% DMSO to create a 5 mM intermediate stock.

  • Causality: Performing intermediate serial dilutions in 100% DMSO rather than aqueous buffer prevents localized precipitation. Direct dilution of a high-concentration stock into aqueous media creates zones of low solvent concentration, causing irreversible hydrophobic crash-out[5].

Step 4: Final Assay Dilution
  • Action: Add 1 µL of the 5 mM intermediate stock to 999 µL of pre-warmed (37°C) assay media (e.g., DMEM/F12 with 10% FBS).

  • Causality: Pre-warming the media lowers the kinetic solubility barrier, preventing thermodynamic shock when the hydrophobic compound meets the aqueous environment. This yields a final concentration of 5 µM compound in 0.1% DMSO, safely below the 0.5%–0.6% cytotoxicity limit[6][7].

Step 5: System Validation (Self-Checking Mechanism)
  • Action: Measure the Optical Density (OD) at 600 nm of the final media, or inspect via phase-contrast microscopy at 20x magnification.

  • Causality: Micro-precipitates will scatter light, increasing the OD600 relative to a vehicle control (0.1% DMSO in media). If the OD600 is significantly higher than the vehicle control, the compound has precipitated. Proceeding with precipitated media will yield false-negative bioassay results due to a drastically reduced free-drug concentration[5].

References

  • Galvao, J., et al. "Solubility of phytochemicals and challenges in in vitro studies: a literature review." PEN, 2025. 4

  • "Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays." Environmental Science & Technology - ACS Publications, 2010. 5

  • "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." PMC, 2024.6

  • "Integrated In Vitro and In Silico Evaluation of the Antimicrobial and Cytotoxic Potential of Calotropis procera Leaf Ethanolic Extract." PMC, 2025. 3

  • "Extended applicability domain with new solvent selection for the GARD platform." SenzaGen, 2019. 8

  • "Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury." eScholarship, 2016. 7

  • "7-Chloro-1H-indazole-5-carbonitrile-Information." Chemcia Scientific. 1

  • "WO 2009/144554 Al." Googleapis.com, 2009. 2

Sources

Application

scale-up synthesis procedures for 7-chloro-1H-indazole-5-carbonitrile

Application Note & Protocol Guide Topic: A Robust and Scalable Synthesis of 7-chloro-1H-indazole-5-carbonitrile Abstract: 7-chloro-1H-indazole-5-carbonitrile is a pivotal heterocyclic building block in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: A Robust and Scalable Synthesis of 7-chloro-1H-indazole-5-carbonitrile

Abstract: 7-chloro-1H-indazole-5-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The development of a scalable, safe, and economically viable synthetic route is critical for advancing drug discovery and development programs. This guide provides a comprehensive, field-proven protocol for the multi-hundred-gram scale synthesis of 7-chloro-1H-indazole-5-carbonitrile. The strategy detailed herein is designed for process robustness, starting from a commercially viable substituted toluene and proceeding through a logical sequence of regioselective bromination, classical indazole formation via diazotization, and a final palladium-catalyzed cyanation. Each step has been optimized to avoid chromatographic purification, relying instead on precipitation and recrystallization, making the process suitable for industrial application.

Strategic Overview: A Process-Oriented Retrosynthesis

The primary challenge in scaling up the synthesis of complex heterocyclic molecules is ensuring safety, reproducibility, and high purity without resorting to costly and time-consuming purification methods like column chromatography. Our retrosynthetic analysis identified a strategy that hinges on building the indazole core from a simple, functionalized o-toluidine derivative, followed by late-stage installation of the nitrile group.

The chosen forward synthesis begins with 2-amino-3-chlorotoluene , a readily available starting material. The key transformations are:

  • Regioselective Bromination: Introduction of a bromine atom at the C-5 position, which is activated by the amino group and directed away from the more sterically hindered C-6 position. This bromine will later serve as the handle for cyanation.

  • Indazole Ring Formation: A modified Jacobson synthesis, involving N-acetylation, nitrosation, and intramolecular cyclization, provides a reliable method for constructing the bicyclic indazole core.[1]

  • Palladium-Catalyzed Cyanation: The final step involves the conversion of the C-5 bromo-substituent to the target carbonitrile using a well-established palladium cross-coupling reaction, which has been optimized for scale.[2]

Synthetic_Scheme SM 2-Amino-3-chlorotoluene INT1 2-Amino-5-bromo-3-chlorotoluene SM->INT1 Step 1: Bromination (NBS, Acetonitrile) INT2 5-Bromo-7-chloro-1H-indazole INT1->INT2 Step 2: Indazole Formation (1. Ac₂O; 2. NaNO₂, H₂SO₄) FP 7-chloro-1H-indazole-5-carbonitrile INT2->FP Step 3: Cyanation (Zn(CN)₂, Pd Catalyst, Ligand)

Figure 1: Overall synthetic scheme for 7-chloro-1H-indazole-5-carbonitrile.

Detailed Protocols and Mechanistic Rationale

This section provides step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Part I: Synthesis of Intermediate 5-Bromo-7-chloro-1H-indazole

Step 1.1: Regioselective Bromination of 2-Amino-3-chlorotoluene

The introduction of bromine at the C-5 position is achieved using N-Bromosuccinimide (NBS), a solid and thus safer alternative to liquid bromine for large-scale operations. The reaction proceeds with high regioselectivity due to the directing effect of the amino group and steric hindrance from the adjacent chlorine and methyl groups.

Protocol:

  • Vessel Setup: Charge a 5 L, 3-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with 2-amino-3-chlorotoluene (283 g, 2.0 mol, 1.0 equiv) and acetonitrile (2.8 L).

  • Reagent Addition: Begin stirring to form a clear solution and cool the mixture to 0-5 °C using an ice-water bath. Add N-Bromosuccinimide (NBS) (356 g, 2.0 mol, 1.0 equiv) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the resulting slurry at 0-5 °C for an additional 2-3 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Quench the reaction by slowly adding a solution of sodium thiosulfate (10% w/v, 1 L). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 1 L). Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to approximately one-third of its volume. The product, 2-amino-5-bromo-3-chlorotoluene, will precipitate. Cool the slurry to 0-5 °C, hold for 1 hour, and then collect the solid by filtration. Wash the filter cake with cold heptane (2 x 250 mL) and dry under vacuum at 40 °C.

ParameterValue
Scale2.0 mol
Typical Yield375-408 g (85-92%)
Purity (HPLC)>98%
AppearanceOff-white to light tan solid

Step 1.2: Diazotization and Cyclization to 5-Bromo-7-chloro-1H-indazole

This transformation follows the principles of the Jacobson Indazole Synthesis.[1] The process begins with the protection of the amine as an acetamide to prevent side reactions during nitrosation. The subsequent diazotization of the ortho-methyl group, followed by intramolecular cyclization, forms the indazole ring. Strict temperature control is paramount to prevent the decomposition of the unstable diazonium intermediate.

Protocol:

  • N-Acetylation: In a 10 L reactor, suspend 2-amino-5-bromo-3-chlorotoluene (331 g, 1.5 mol, 1.0 equiv) in acetic anhydride (1.5 L). Stir the mixture at room temperature for 1 hour. The reaction is exothermic. Cool if necessary to maintain a temperature below 40 °C.

  • Reaction Setup: Cool the resulting solution to 0-5 °C. In a separate vessel, prepare a solution of sodium nitrite (NaNO₂) (124 g, 1.8 mol, 1.2 equiv) in concentrated sulfuric acid (750 mL) by adding the NaNO₂ slowly to the acid while cooling to maintain a temperature below 15 °C.

  • Diazotization/Nitrosation: Slowly add the NaNO₂/H₂SO₄ solution to the cooled N-acetylated mixture over 2-3 hours, ensuring the internal temperature is strictly maintained between 0-5 °C. A viscous, dark mixture will form.

  • Cyclization: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour. Then, allow the mixture to slowly warm to room temperature and stir for 16-20 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (5 kg) with vigorous stirring. A precipitate will form. Allow the ice to melt completely, then filter the crude solid.

  • Purification: Slurry the crude solid in a 1:1 mixture of ethanol and water (2 L) and heat to 60 °C for 30 minutes. Cool the mixture to room temperature, then to 0-5 °C. Collect the purified 5-bromo-7-chloro-1H-indazole by filtration, wash with cold water (2 x 500 mL), and dry under vacuum at 50 °C.

ParameterValue
Scale1.5 mol
Typical Yield255-280 g (73-80%)
Purity (HPLC)>97%
AppearanceLight brown to yellow solid
Part II: Palladium-Catalyzed Cyanation of 5-Bromo-7-chloro-1H-indazole

The final step is a palladium-catalyzed cross-coupling reaction to install the C-5 nitrile. Zinc cyanide is used as the cyanide source; it is less acutely toxic than alkali metal cyanides and its use can lead to cleaner reactions with lower catalyst loadings.[2] The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and achieving high yields.

Protocol:

  • Vessel Setup: To a 10 L inerted reactor, add 5-bromo-7-chloro-1H-indazole (232 g, 1.0 mol, 1.0 equiv), zinc cyanide (Zn(CN)₂) (82 g, 0.7 mol, 0.7 equiv), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 g, 0.01 mol, 1 mol%).

  • Reagent Addition: Add Xantphos (11.6 g, 0.02 mol, 2 mol%) and degassed dimethylformamide (DMF) (2.3 L).

  • Reaction: Stir the mixture and heat to 120 °C under a nitrogen atmosphere for 8-12 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove insoluble palladium species, washing the pad with additional DMF (200 mL).

  • Precipitation and Isolation: Transfer the filtrate to a larger vessel and add water (7 L) slowly with vigorous stirring. A precipitate will form. Stir the slurry for 2 hours at room temperature.

  • Purification: Collect the solid by filtration. Re-slurry the crude product in hot water (3 L) for 1 hour, filter, and then wash with water (2 x 1 L). Dry the final product, 7-chloro-1H-indazole-5-carbonitrile, under vacuum at 60 °C.

ParameterValue
Scale1.0 mol
Typical Yield154-165 g (87-93%)
Purity (HPLC)>99%
AppearanceWhite to off-white crystalline solid

Process Workflow and Safety Analysis

A successful scale-up requires a deep understanding of both the chemical transformations and the unit operations involved.

Process_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Indazole Formation cluster_2 Stage 3: Final Product Synthesis SM_Charge Charge Reactor: 2-Amino-3-chlorotoluene Acetonitrile Bromination Bromination: Add NBS at 0-5 °C SM_Charge->Bromination Quench Aqueous Quench: Na₂S₂O₃ solution Bromination->Quench Extraction Extraction: Ethyl Acetate Quench->Extraction Crystallization1 Crystallization & Filtration Extraction->Crystallization1 Acetylation N-Acetylation: Acetic Anhydride Crystallization1->Acetylation Dried Intermediate Diazotization Diazotization/Cyclization: Add NaNO₂/H₂SO₄ at 0-5 °C Acetylation->Diazotization Precipitation Ice Quench & Precipitation Diazotization->Precipitation Recrystallization2 Recrystallization & Filtration Precipitation->Recrystallization2 Cyanation_Setup Charge Reactor: Intermediate, Zn(CN)₂, Catalyst Recrystallization2->Cyanation_Setup Dried Intermediate Cyanation_Rxn Cyanation Reaction: Heat to 120 °C in DMF Cyanation_Setup->Cyanation_Rxn Filtration_Pd Celite Filtration Cyanation_Rxn->Filtration_Pd Precipitation_FP Water Precipitation & Filtration Filtration_Pd->Precipitation_FP Drying Vacuum Drying Precipitation_FP->Drying Final_Product Final Product: 7-chloro-1H-indazole-5-carbonitrile Drying->Final_Product

Figure 2: Step-by-step process workflow from starting materials to final product.

Hazard and Safety Considerations
StepPotential HazardRecommended Mitigation
Bromination NBS is a strong oxidizing agent and lachrymator. Reaction can be exothermic.Handle NBS in a fume hood. Use portion-wise addition with external cooling to control temperature.
Diazotization Diazonium salts can be explosive when isolated and dry. The reaction is highly exothermic.NEVER isolate the diazonium intermediate. Maintain strict temperature control (<5 °C). Use a pre-planned quenching strategy (e.g., pouring onto ice).[3]
Cyanation Zinc cyanide is highly toxic if ingested or if it comes into contact with acid (releases HCN gas). Palladium catalysts are expensive and may be pyrophoric. DMF is a reproductive toxin.Handle Zn(CN)₂ with extreme care using appropriate PPE.[4] Ensure the work-up is performed under neutral or basic conditions. Perform reaction under an inert atmosphere. Minimize exposure to DMF.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 14.1 (br s, 1H, NH), 8.45 (s, 1H), 8.10 (s, 1H), 7.80 (s, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 142.1, 135.5, 128.0, 124.5, 121.8, 118.5, 117.0, 109.2.

  • HPLC Purity: >99% (254 nm)

  • Mass Spec (ESI+): m/z 178.0 [M+H]⁺

Conclusion

This application note details a robust, high-yield, and scalable three-step synthesis of 7-chloro-1H-indazole-5-carbonitrile. By leveraging classical organic reactions and modern cross-coupling chemistry, and by designing a process that circumvents the need for chromatographic purification, this protocol provides a practical and economical route for producing this valuable intermediate. The emphasis on process safety, particularly in the handling of diazonium and cyanide species, ensures that the synthesis can be implemented responsibly at an industrial scale.

References

  • Al-Mulla, A. (2017). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Yadav, G., & Singh, R. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • CJST (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

  • Rekowski, S. P., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available at: [Link]

  • ResearchGate (2024). Synthesis of 1H‐indazole derivatives. Available at: [Link]

  • Google Patents. (2009). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.
  • Ye, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Available at: [Link]

  • PubChem. (n.d.). 7-chloro-1h-indazole-5-carbonitrile. Available at: [Link]

  • Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Huisgen, R., & Nakaten, H. (1953). Indazole. Organic Syntheses, 33, 49. Available at: [Link]

  • NextSDS. (n.d.). 7-chloro-1H-indazole-5-carbonitrile — Chemical Substance Information. Available at: [Link]

  • Thomas, E., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at: [Link]

  • Ye, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]

  • ResearchGate (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Zhang, Z., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Available at: [Link]

  • Kim, H., & Lee, J. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PMC. Available at: [Link]

  • Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
  • Google Patents. (2018). EP 3583094 B1 - PROCESS FOR THE PREPARATION OF 2-CYANOIMIDAZOLE COMPOUNDS. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Strategic Preparation of 7-chloro-1H-indazole-5-carbonitrile for High-Throughput Screening Campaigns

Abstract This document provides a comprehensive guide for the preparation of 7-chloro-1H-indazole-5-carbonitrile (CAS: 1031417-56-7), a representative heterocyclic compound, for use in high-throughput screening (HTS).[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation of 7-chloro-1H-indazole-5-carbonitrile (CAS: 1031417-56-7), a representative heterocyclic compound, for use in high-throughput screening (HTS).[1] The protocols detailed herein establish a robust workflow from material acquisition and purification to final assay-ready plate generation. Adherence to this guide is intended to ensure the integrity, reliability, and reproducibility of HTS data by minimizing compound-related artifacts. Methodologies for purity assessment, identity confirmation, solubility and stability testing, and plate formatting are presented with an emphasis on the scientific rationale behind each critical step.

Introduction: The Imperative for Quality in HTS

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify potential therapeutic leads.[2] However, the quality of the screening data is fundamentally dependent on the quality of the compounds being tested.[3] Compound-related issues such as impurities, degradation, or poor solubility can lead to a high incidence of false positives and false negatives, resulting in wasted resources and misdirected medicinal chemistry efforts.[3]

7-chloro-1H-indazole-5-carbonitrile is a member of the indazole class of compounds, a privileged scaffold in medicinal chemistry found in numerous biologically active agents.[4] As such, it serves as an excellent model for establishing a rigorous preparation workflow applicable to many small molecules. This guide provides the necessary protocols to ensure that each sample of this compound is fit-for-purpose, possessing the required purity, identity, and solubility characteristics for a successful and reproducible HTS campaign.

Compound Synthesis, Purification, and Verification

The initial phase of preparation focuses on obtaining a homogenous, highly pure batch of the target compound. While the compound may be commercially available, re-purification and rigorous verification are essential steps.

Overview of Synthesis

The synthesis of substituted indazoles can be achieved through various methods.[4] A common strategy involves the cyclization of appropriately substituted benzonitriles. For 7-chloro-1H-indazole-5-carbonitrile, a plausible route involves the formation of the indazole ring from a precursor like 2-amino-3-chloro-5-cyanobenzaldehyde or a related derivative, a process that highlights the importance of controlling regiochemistry.

cluster_synthesis Plausible Synthetic Pathway Precursor 2-Amino-3-chloro-5-cyanobenzonitrile (or related precursor) Cyclization Diazotization & Cyclization Precursor->Cyclization e.g., NaNO2, Acid Crude Crude 7-chloro-1H-indazole-5-carbonitrile Cyclization->Crude cluster_qc Compound Quality Control Pipeline start Purified Compound Batch lcms Identity Check: LC-MS start->lcms nmr Structure Verification: ¹H-NMR lcms->nmr hplc Purity Assessment: HPLC-UV nmr->hplc decision Pass All Criteria? hplc->decision qualified Qualified HTS Stock decision->qualified Yes rework Rework: Re-purify or Reject decision->rework No

Caption: A sequential workflow for the analytical quality control of the purified compound.

QC Specifications

All data must meet or exceed the specifications outlined in the table below before the compound can be approved for HTS.

ParameterMethodSpecificationRationale
Identity LC-MSMeasured Mass ± 0.5 Da of Theoretical Mass (177.59 g/mol )Confirms the presence of the correct molecule.
Structure ¹H-NMRSpectrum consistent with the proposed structure of 7-chloro-1H-indazole-5-carbonitrileVerifies the correct isomeric form and absence of major structural impurities.
Purity HPLC-UV (214/254 nm)≥ 95%Ensures that observed biological activity is due to the target compound and not an impurity.
Appearance VisualWhite to off-white powderA significant color deviation may indicate the presence of an impurity or degradation.
Protocol: Identity and Purity Analysis

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

  • Inject 1-5 µL onto a C18 reverse-phase HPLC column.

  • Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

  • Monitor the eluent with both a UV detector and a mass spectrometer.

  • Validation: Confirm that the major peak in the chromatogram corresponds to the expected mass-to-charge ratio ([M+H]⁺ ≈ 178.0) for the compound.

B. High-Performance Liquid Chromatography (HPLC-UV) for Purity

  • Prepare a ~1 mg/mL solution in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Inject onto a calibrated HPLC system with a UV detector set to 214 nm and 254 nm.

  • Run an isocratic or gradient method that provides good separation of the main peak from any impurities.

  • Validation: Integrate the area of all peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. This value must be ≥ 95%.

Pre-Screening Compound Viability Assessment

Before creating assay-ready plates, it is crucial to understand the compound's behavior in aqueous environments and its stability under typical storage and handling conditions. Poor solubility is a primary cause of artifacts in HTS. [5][6]

Protocol: Kinetic Solubility Profiling

Rationale: Kinetic solubility measures how well a compound dissolves when rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the process in an HTS assay. [7]This is more relevant for HTS than thermodynamic solubility. [5]Nephelometry, which measures light scattering from precipitated particles, is a high-throughput method for this assessment. [7] Protocol Steps:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO. [7]2. In a 96-well microplate, dispense 2 µL of the DMSO stock into wells containing 198 µL of the target assay buffer (e.g., PBS, pH 7.4). This results in a 100 µM final concentration with 1% DMSO. [7]3. Prepare a serial dilution series if a concentration curve is desired.

  • Shake the plate for 1-2 hours at room temperature.

  • Measure the light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650-750 nm).

  • Validation: Compare the signal to a control (1% DMSO in buffer). A significant increase in signal indicates precipitation and defines the upper limit of kinetic solubility.

Protocol: Compound Stability Assessment

Rationale: Compounds can degrade during storage or freeze-thaw cycles. This protocol assesses stability in the DMSO stock solution, which is critical for library integrity.

Protocol Steps:

  • Prepare a 10 mM stock in DMSO.

  • Analyze an initial aliquot (T=0) by HPLC to determine the initial purity.

  • Subject the stock solution to three freeze-thaw cycles (e.g., freeze at -20°C for 4 hours, thaw at room temperature for 1 hour). After the cycles, re-analyze by HPLC.

  • Store another aliquot at room temperature for 24 hours and re-analyze by HPLC.

  • Validation: The compound is considered stable if the purity remains ≥ 95% and no significant degradation peaks (>2%) appear under any test condition.

AssessmentConditionAcceptance Criteria
Kinetic Solubility 100 µM in PBS + 1% DMSONo significant precipitation observed by nephelometry.
Freeze-Thaw Stability 3 cycles (-20°C to RT)Purity remains ≥ 95%
Room Temp Stability 24 hours in DMSOPurity remains ≥ 95%

Preparation of HTS-Ready Plates

The final stage involves the precise and accurate creation of compound plates for the automated HTS workflow.

cluster_plating HTS Plate Preparation Workflow stock QC-Approved Solid Compound dmso_stock 10 mM Master Stock in 100% DMSO stock->dmso_stock Accurate Weighing & Dissolution intermediate Intermediate Plates (e.g., 1 mM in DMSO) dmso_stock->intermediate Serial Dilution (Automation) assay_ready Final Assay-Ready Plates (e.g., 10 µM in Assay Buffer) intermediate->assay_ready Dispensing & Dilution ('Pinning' or 'Acoustic') storage Store at -20°C or -80°C assay_ready->storage

Caption: Workflow for generating HTS-ready plates from a qualified solid compound.

Protocol: Master Stock and Assay Plate Generation

Materials: QC-approved 7-chloro-1H-indazole-5-carbonitrile, high-purity DMSO, automated liquid handler, microplates (e.g., 384-well).

Protocol Steps:

  • Master Stock Preparation: Accurately weigh a sufficient amount of the compound to prepare a 10 mM master stock solution in 100% DMSO. For example, to make 10 mL of a 10 mM solution, weigh 17.76 mg of the compound (MW = 177.59). Ensure complete dissolution, using gentle vortexing or sonication if necessary. This is the Master Stock Plate .

  • Intermediate Plates: Using an automated liquid handler, perform serial dilutions of the Master Stock Plate to create intermediate concentration plates. This allows for testing compounds at multiple concentrations. [8]3. Assay-Ready Plates: The HTS core facility will typically perform this step. Using nanoliter-volume liquid handling (e.g., acoustic dispensing or pin tool), transfer small volumes of the compound from the intermediate or master stock plates into the final assay microplates, which already contain the assay components (cells, enzymes, etc.) in aqueous buffer.

  • Controls: Every assay plate must include appropriate controls. [9] * Negative Controls: Wells containing only DMSO (at the same final concentration as the compound wells).

    • Positive Controls: Wells containing a known inhibitor or activator for the assay target.

  • Storage: All DMSO stock plates should be sealed tightly to prevent water absorption and stored at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.

Conclusion

The successful execution of a high-throughput screening campaign is critically dependent on a foundation of meticulously prepared and validated chemical compounds. By following the integrated workflow presented in this guide—encompassing purification, multi-modal analytical QC, solubility and stability assessments, and precise plate formatting—researchers can significantly enhance the quality and reliability of their screening results. This rigorous approach minimizes compound-related artifacts, ensures data reproducibility, and ultimately accelerates the identification of valid, progressible hits in the drug discovery pipeline.

References

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Target Discovery Institute, University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

  • Articulate. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • EU-Openscreen. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • PubMed. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Retrieved from [Link]

  • PMC. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ACS Publications. (2024). Analytical Quality Evaluation of the Tox21 Compound Library. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Veeprho. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • PNAS. (2005). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Retrieved from [Link]

  • PMC. (2011). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Retrieved from [Link]

  • ResearchGate. (n.d.). primary high-throughput screening (hts) data quality control review.... Retrieved from [Link]

  • Ziath. (n.d.). Compound Solubility and HTS Screening. Retrieved from [Link]

  • ACS Publications. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Retrieved from [Link]

  • PMC. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved from [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • NextSDS. (n.d.). 7-chloro-1H-indazole-5-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-chloro-1h-indazole-5-carbonitrile (C8H4ClN3). Retrieved from [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-chloro-1H-indazole-5-carbonitrile

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 7-chloro-1H-indazole-5-carbonitrile. This valuable heterocyclic compound is a key build...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 7-chloro-1H-indazole-5-carbonitrile. This valuable heterocyclic compound is a key building block in the development of various pharmaceutical agents. Low yields can be a significant bottleneck, and this document provides in-depth technical assistance to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-chloro-1H-indazole-5-carbonitrile?

A1: The most prevalent and industrially scalable method for the synthesis of 7-chloro-1H-indazole-5-carbonitrile is the diazotization of 2-amino-3-chloro-5-cyanobenzonitrile followed by an intramolecular cyclization. This method is often preferred due to the availability of the starting materials and the straightforward nature of the transformation.

Q2: What are the typical yields for this synthesis?

A2: The reported yields for the synthesis of similar 1H-indazole derivatives via diazotization and cyclization can vary significantly, often ranging from moderate to good. For instance, a patent for a similar indazole derivative reported a yield of 62%[1]. For the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an optimized process yielded 50-56% of the desired product[2]. Achieving consistently high yields for 7-chloro-1H-indazole-5-carbonitrile requires careful control of reaction conditions.

Q3: How critical is the purity of the starting material, 2-amino-3-chloro-5-cyanobenzonitrile?

A3: The purity of the starting aniline is paramount. Impurities can interfere with the diazotization reaction, leading to the formation of side products that can be difficult to remove during purification. It is highly recommended to use a starting material of at least 98% purity.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The key safety concern is the handling of diazonium salts, which are intermediates in this reaction. Diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to perform the reaction in solution and at low temperatures, and to avoid isolating the diazonium intermediate. Additionally, reagents like sodium nitrite and acidic solutions should be handled with appropriate personal protective equipment (PPE).

Troubleshooting Guide: Improving Low Yields

This section addresses specific issues that can lead to low yields in the synthesis of 7-chloro-1H-indazole-5-carbonitrile.

Issue 1: The reaction is not going to completion, and a significant amount of the starting aniline remains.

This is a common issue that can often be resolved by carefully re-evaluating the reaction parameters.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Diazotization The conversion of the aniline to the diazonium salt is a critical step. Insufficient acid or sodium nitrite, or improper temperature control can lead to incomplete reaction.1. Acid Molarity: Ensure the use of a sufficient excess of a strong, non-nucleophilic acid (e.g., HCl, H₂SO₄). This is crucial for both the solubility of the aniline and the generation of nitrous acid. 2. Nitrite Stoichiometry: Use a slight excess of sodium nitrite (1.1-1.2 equivalents). Add the sodium nitrite solution slowly and dropwise to maintain the reaction temperature. 3. Temperature Control: Maintain a low temperature, typically between 0-5 °C, during the diazotization step. Higher temperatures can lead to the decomposition of the diazonium salt.
Poor Solubility of Starting Material If the 2-amino-3-chloro-5-cyanobenzonitrile does not fully dissolve in the acidic medium, the diazotization will be inefficient.1. Solvent System: While aqueous acid is common, the addition of a co-solvent like acetic acid can improve solubility. 2. Stirring: Ensure vigorous and efficient stirring throughout the reaction to maximize contact between the reactants.
Issue 2: The yield is low, and multiple side products are observed by TLC or LC-MS analysis.

The formation of side products is a primary contributor to low yields. Understanding the potential side reactions is key to mitigating them.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Decomposition of the Diazonium Salt Diazonium salts are unstable and can decompose, especially at elevated temperatures, leading to the formation of phenolic byproducts and other impurities.1. Strict Temperature Control: As mentioned previously, maintain a low temperature (0-5 °C) throughout the diazotization and cyclization steps. 2. Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction progress by TLC or LC-MS and proceed with workup once the starting material is consumed.
Hydrolysis of the Cyano Group The nitrile group can be susceptible to hydrolysis under acidic conditions, especially if the reaction is heated or run for an extended period. This would lead to the formation of the corresponding carboxylic acid or amide.1. Minimize Reaction Time: Optimize the reaction time to ensure complete cyclization without prolonged exposure to acidic conditions. 2. Moderate Acidity: While sufficient acid is needed for diazotization, excessively harsh acidic conditions should be avoided.
Formation of Azo Dyes The diazonium salt is an electrophile and can react with any unreacted aniline (an electron-rich aromatic) to form colored azo compounds.1. Slow Addition of Nitrite: A slow, controlled addition of the sodium nitrite solution ensures that the concentration of nitrous acid is kept low, minimizing the chance of unreacted aniline coupling with the newly formed diazonium salt.

Experimental Protocols

Protocol 1: Optimized Synthesis of 7-chloro-1H-indazole-5-carbonitrile

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • 2-amino-3-chloro-5-cyanobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-3-chloro-5-cyanobenzonitrile (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • Acidification: Slowly add a 3M solution of HCl (3.0-4.0 eq) while maintaining the temperature between 0-5 °C. Stir until the starting material is fully dissolved.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Cyclization: After the addition of the sodium nitrite solution is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench any excess nitrous acid with a small amount of sulfamic acid. Neutralize the reaction mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate. Be cautious as this will cause gas evolution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 7-chloro-1H-indazole-5-carbonitrile.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 2-amino-3-chloro- 5-cyanobenzonitrile D Diazotization & Cyclization (0-5 °C) A->D B HCl (aq) B->D C NaNO2 (aq) C->D E Quenching & Neutralization D->E F Extraction E->F G Purification F->G H 7-chloro-1H-indazole- 5-carbonitrile G->H G start Low Yield of 7-chloro-1H-indazole-5-carbonitrile check_sm Is the starting material fully consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No check_side_products Are significant side products observed? check_sm->check_side_products Yes optimize_diazotization Optimize Diazotization: - Check acid concentration - Verify NaNO2 stoichiometry - Ensure low temperature (0-5°C) - Improve stirring incomplete_rxn->optimize_diazotization end Improved Yield optimize_diazotization->end side_products Side Product Formation check_side_products->side_products Yes purification_issue Investigate Purification: - Optimize chromatography conditions - Attempt recrystallization check_side_products->purification_issue No optimize_conditions Optimize Cyclization Conditions: - Maintain strict temperature control - Minimize reaction time - Use slow NaNO2 addition side_products->optimize_conditions optimize_conditions->end purification_issue->end

Troubleshooting workflow for low yield synthesis.

References

  • CN107805221A - Method for preparing 1H-indazole derivative.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules 2024, 29(12), 2705. [Link]

Sources

Optimization

overcoming poor solubility of 7-chloro-1H-indazole-5-carbonitrile in aqueous media

Welcome to the technical support guide for 7-chloro-1H-indazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 7-chloro-1H-indazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor solubility in aqueous media. This guide provides a series of troubleshooting steps, in-depth strategies, and application-specific FAQs to facilitate your experiments.

Section 1: Foundational Knowledge - Understanding Your Compound

Effective troubleshooting begins with a solid understanding of the compound's physicochemical properties. 7-chloro-1H-indazole-5-carbonitrile is a heterocyclic aromatic compound with characteristics that inherently limit its aqueous solubility.

Key Physicochemical Parameters

PropertyValue / Predicted ValueImplication for Solubility
Molecular Formula C₈H₄ClN₃[1]The presence of a carbon-rich bicyclic core contributes to its hydrophobic nature.
Molecular Weight 177.59 g/mol A moderate molecular weight, not the primary driver of insolubility.
Aqueous Solubility Practically Insoluble[1]Direct dissolution in aqueous buffers for biological assays is not feasible without formulation aids.
Predicted XlogP 2.3[1]This positive logP value indicates a preference for a non-polar (lipid) environment over a polar (aqueous) one, confirming its lipophilic character.[2][3]
Predicted pKa (Acidic) ~11.9 - 13.86[4][5][6]The N-H proton on the indazole ring is weakly acidic. Deprotonation to form an anionic salt, which would increase solubility, requires a very high pH, often outside the range for biological experiments.
Predicted pKa (Basic) ~1.04 - 1.31[4][5]The pyrazolic nitrogen is very weakly basic. Protonation to form a cationic salt requires a very low pH, which can cause compound degradation or be incompatible with cellular assays.

Section 2: Troubleshooting Immediate Precipitation Issues

This section addresses common, acute problems encountered during solution preparation.

Q1: I dissolved my compound in DMSO to make a stock solution, but it crashed out immediately when I diluted it into my aqueous assay buffer. What happened?

A1: This is a classic case of a compound exceeding its kinetic solubility limit in the final aqueous medium. DMSO is an excellent organic co-solvent that can dissolve many non-polar compounds.[7] However, when you introduce a small volume of the DMSO stock into a large volume of aqueous buffer, the DMSO is diluted, and the solvent environment becomes predominantly aqueous. The water acts as an "anti-solvent," causing the poorly soluble compound to precipitate.[8]

Immediate Corrective Actions:

  • Lower the Final Concentration: Your target concentration may be too high for the final percentage of DMSO. Try preparing a more dilute solution.

  • Increase Co-solvent Percentage: If your experiment allows, slightly increase the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%). Be mindful that high concentrations of DMSO can affect cell viability and assay performance.

  • Change Dilution Method: Instead of adding the stock directly to the final volume, try a serial dilution method or add the stock to the buffer while vortexing vigorously to improve mixing and delay precipitation.

Q2: My compound seems to dissolve initially, but then I see crystals or a cloudy suspension form after a few minutes or hours. Why?

A2: You have likely created a supersaturated, metastable solution.[9] While the compound may dissolve kinetically, it is thermodynamically unstable at that concentration and will eventually precipitate out into its more stable, lower-energy crystalline form. This is a common challenge with poorly soluble drugs.[10]

Preventative Measures:

  • Determine Equilibrium Solubility: Before starting your main experiment, perform a simple solubility test in your final assay medium to find the maximum stable concentration.

  • Utilize Solubilizing Excipients: For sustained solubility, you will likely need to incorporate formulation aids like cyclodextrins or surfactants, which are discussed in the next section.

Section 3: Systematic Solubility Enhancement Strategies

For robust and reproducible experiments, a systematic approach to formulation is required. The following strategies are presented in order of increasing complexity.

Strategy 1: Co-solvency

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[11][12][13]

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a microenvironment that can better accommodate non-polar molecules.[12]

  • Common Examples: Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), polyethylene glycols (e.g., PEG 400), and ethanol.[11]

  • Best For: Preparing high-concentration stock solutions and for in vitro assays where the final solvent concentration can be tolerated by the biological system.

Workflow for Co-Solvent Selection

Caption: Cyclodextrin complexation workflow.

Strategy 4: Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. [14]

  • Mechanism: Poorly soluble compounds can partition into the hydrophobic core of the micelles, effectively being solubilized in the aqueous medium. [15][14]* Common Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.

  • Best For: Both in vitro and in vivo formulations. However, potential toxicity and effects on cell membranes must be carefully evaluated. [14]

Section 4: Application-Specific FAQs

Q3: What is the best starting point for formulating this compound for a typical in vitro cell-based assay?

A3: The most straightforward approach is to use a DMSO stock solution.

  • Prepare a 10-20 mM stock solution in 100% DMSO.

  • Serially dilute this stock in your cell culture medium.

  • Ensure the final concentration of DMSO in the well is non-toxic to your cells, typically ≤0.5%. [7]If you observe precipitation at your desired compound concentration, you must either lower the concentration or consider pre-complexing the compound with HP-β-CD in the medium.

Q4: I need to prepare a formulation for an intravenous (IV) dose in mice. What should I use?

A4: For IV administration, avoiding precipitation in the bloodstream is critical. Co-solvents like DMSO are generally not recommended as the primary vehicle due to the risk of the drug crashing out upon injection. [16]* Recommended Approach: An aqueous solution using a solubilizing excipient is the gold standard. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is an excellent choice.

  • Example Formulation: A common starting point for preclinical IV studies is a vehicle of 20-30% (w/v) SBE-β-CD in a saline or buffered solution. You must first perform the solubility screening study described in Section 3 to confirm that your target dose can be fully dissolved in this vehicle.

Q5: Can I just reduce the particle size by micronization?

A5: Particle size reduction, such as micronization or nanosuspension, increases the surface area of the compound. [17]According to the Noyes-Whitney equation, this increases the rate of dissolution but does not change the compound's equilibrium solubility. [8][18]While this can be beneficial for oral formulations where dissolution rate can be the limiting factor for absorption, it will not solve the fundamental problem of low solubility for preparing a true solution for IV or in vitro use. [19]

References

  • Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Crini, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Jadhav, P., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [Link]

  • Borah, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Thadkala, K., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science, 13(03), 001-012.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
  • Alam, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Ribeiro, L., et al. (2025).
  • Popa, G., et al. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org.
  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds. CD Bioparticles. [Link]

  • Patil, S. (2022). Solubility Enhancement of Drugs.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST.
  • Wikipedia. (n.d.). Indazole. Wikipedia. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.
  • University of Mustansiriyah. (n.d.). The influence of pH on solubility in water. University of Mustansiriyah, College of Pharmacy.
  • Avdeef, A. (2016).
  • ChemBK. (2024). 1H-indazole-5-carbonitrile. ChemBK. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • PubChemLite. (n.d.). 7-chloro-1h-indazole-5-carbonitrile (C8H4ClN3). PubChemLite. [Link]

  • IGI Global. (2025). Co-solvent: Significance and symbolism. IGI Global. [Link]

  • National Institutes of Health. (n.d.). 1H-Indazole, 5-chloro-. PubChem. [Link]

  • Quora. (2023). In general, which type of solvent is best suited to dissolve nonpolar substances?. Quora. [Link]

  • NextSDS. (n.d.). 7-chloro-1H-indazole-5-carbonitrile — Chemical Substance Information. NextSDS. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Al-Bayati, M. F. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules.
  • Pouton, C. W. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review.
  • Kaggle. (n.d.). LogP of Chemical Structures. Kaggle. [Link]

  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-Chloro-1H-indazole-5-carbonitrile Precipitation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of rigid, planar heterocycles during high-throughput screening (HTS) and assay...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of rigid, planar heterocycles during high-throughput screening (HTS) and assay development.

7-chloro-1H-indazole-5-carbonitrile is a highly valuable building block in drug discovery, but its physicochemical properties make it notoriously difficult to handle. The molecule features a planar, aromatic indazole ring system that is deeply hydrophobic, coupled with a carbonitrile group and nitrogen atoms capable of strong intermolecular hydrogen bonding1[1]. This combination results in a high crystal lattice energy. When the delicate solvation shell provided by Dimethyl Sulfoxide (DMSO) is disrupted—either by atmospheric moisture or rapid aqueous dilution—the compound rapidly drops into an unstable supersaturated state and crystallizes.

This guide provides a mechanistic breakdown of why precipitation occurs and offers self-validating protocols to ensure your compound remains fully dissolved from storage to assay.

Diagnostic Logic Workflow

Before adjusting your protocols, you must identify the exact phase where the precipitation is initiated. The workflow below outlines the causal pathways and corresponding rescue strategies.

TroubleshootingLogic Issue 7-Chloro-1H-indazole-5-carbonitrile Precipitation Detected Phase Identify Phase of Precipitation Issue->Phase DMSOPhase In DMSO Stock Solution (Storage Phase) Phase->DMSOPhase AqPhase In Aqueous Buffer (Assay Phase) Phase->AqPhase Cause1 Hygroscopic Water Uptake & Freeze-Thaw Synergy DMSOPhase->Cause1 >2% Water v/v Cause2 Solvent Crash due to High Lattice Energy AqPhase->Cause2 Rapid polarity shift Action1 Acoustic Mixing / 37°C Rescue Switch to Single-Use Aliquots Cause1->Action1 Overcome metastable state Action2 Use HP-β-CD Carrier or Intermediate Dilutions Cause2->Action2 Lower free compound conc.

Logical workflow for diagnosing and resolving indazole precipitation.

Deep-Dive Troubleshooting Q&A

Q1: Why is my 10 mM stock of 7-chloro-1H-indazole-5-carbonitrile precipitating in 100% DMSO after a few weeks of storage? A1: The root cause is almost always the hygroscopic nature of DMSO combined with freeze-thaw cycles. DMSO rapidly absorbs atmospheric moisture; for instance, a 2 µL volume of 100% DMSO in a 1536-well plate exposed to 40% relative humidity will absorb over 6% water by volume within just one hour2[2]. Because 7-chloro-1H-indazole-5-carbonitrile is highly lipophilic, even trace amounts of water act as an anti-solvent, pushing the solution from a stable state into a metastable supersaturated zone. When you freeze and thaw this "wet" DMSO, the thermal shock provides the nucleation energy required for the compound to precipitate into a lower-energy, less soluble crystalline form3[3].

Q2: How can I rescue a DMSO stock solution that has already precipitated? A2: Do not simply vortex the tube, as this is often insufficient to break the crystal lattice of the precipitated indazole. The most effective rescue method is acoustic mixing or contact sonication combined with gentle heating (37°C). Acoustic energy provides excellent mixing and speeds up the equilibration time, effectively dissolving up to 50% of precipitated HTS samples that would otherwise be discarded 3[3]. Once rescued, the stock must be immediately aliquoted and stored in a desiccated environment.

Q3: The compound is fully dissolved in DMSO, but it crashes out immediately when I dilute it into my physiological assay buffer (pH 7.4). How do I prevent this? A3: You are experiencing a "solvent crash." Each compound has a strict maximal soluble concentration in aqueous media 4[4]. When a high-concentration DMSO stock is injected directly into water, the DMSO rapidly diffuses away, leaving the lipophilic indazole molecules to self-associate before they can disperse. To prevent this, you must lower the free compound concentration during the transition. The most reliable method is utilizing a carrier molecule like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which encapsulates the hydrophobic indazole ring, shielding it from the aqueous environment 5[5].

Empirical Data: Factors Driving Precipitation

Understanding the quantitative thresholds of precipitation allows you to design better storage and assay parameters.

ParameterQuantitative ObservationCausality / Impact on 7-Chloro-1H-indazole-5-carbonitrile
DMSO Hydration Rate >6% water uptake per hour (2 µL volume, 40% RH)Rapidly shifts the solution into an unstable supersaturated zone, forcing indazole precipitation[2].
Stock Concentration (100 mM) ~15.17% library precipitation rateHigh concentrations sit perilously close to the metastable limit; slight water uptake triggers crystallization 6[6].
Stock Concentration (10 mM) ~3.11% library precipitation rateLower concentrations provide a wider thermodynamic working window before water uptake induces a solvent crash[6].
Hydration Measurement Error <3% via acoustic methodsAllows precise, non-destructive monitoring of DMSO water content to preemptively identify at-risk stock plates[2].

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to your biological assay without passing the validation checkpoints.

Protocol A: Preparation and Desiccated Storage of Anhydrous DMSO Stocks

Objective: Prevent water uptake and freeze-thaw-induced nucleation.

  • Preparation: Weigh 7-chloro-1H-indazole-5-carbonitrile powder in a low-humidity environment (ideally a glove box purged with dry nitrogen).

  • Dissolution: Dissolve the compound in strictly anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to a final concentration of 10 mM. Causality: 10 mM provides a significantly lower precipitation risk than 100 mM stocks.

  • Aliquoting: Immediately dispense the solution into single-use, tightly sealed amber glass vials or specialized low-moisture transmission tubes.

  • Storage: Store at -20°C in a desiccator cabinet.

  • Thawing (Critical Step): When retrieving an aliquot, allow the tube to fully equilibrate to room temperature before opening. Causality: Opening a cold tube causes immediate condensation of atmospheric moisture directly into the hygroscopic DMSO, ruining the stock.

  • System Validation: Before use, visually inspect against a dark background. Next, measure the Optical Density (OD) at 600 nm using a spectrophotometer. An OD600​>0.05 indicates light scattering from invisible micro-precipitates. If OD600​≤0.05 , the stock is validated for use.

Protocol B: Aqueous Dilution Rescue via Cyclodextrin Encapsulation

Objective: Prevent solvent crash when transitioning from DMSO to aqueous assay buffers.

  • Carrier Preparation: Prepare a 5% to 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Intermediate Dilution: Perform a 1:10 dilution of your 10 mM DMSO stock into 100% anhydrous DMSO to create a 1 mM intermediate working stock. Causality: This reduces the localized concentration gradient when the solvent hits the water.

  • Encapsulation: While vortexing the HP-β-CD buffer vigorously, add the 1 mM intermediate stock dropwise. The final DMSO concentration must remain below 0.5% (v/v) to prevent cellular toxicity or assay interference[5].

  • System Validation: Transfer 100 µL of the final aqueous solution to a microplate and perform Dynamic Light Scattering (DLS) or Nephelometry. The absence of colloidal aggregates (particles >100 nm) validates that the indazole is fully encapsulated and in solution, rather than suspended as a micro-precipitate.

References

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives PubMed (nih.gov)[Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate[Link]

  • Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre[Link]

  • In situ DMSO Hydration Measurements of HTS Compound Libraries Ingenta Connect[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles Ziath [Link]

Sources

Optimization

optimizing recrystallization solvents for 7-chloro-1H-indazole-5-carbonitrile purification

Technical Support Center: Purification of 7-chloro-1H-indazole-5-carbonitrile Welcome to the technical support center for optimizing the purification of 7-chloro-1H-indazole-5-carbonitrile via recrystallization. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 7-chloro-1H-indazole-5-carbonitrile

Welcome to the technical support center for optimizing the purification of 7-chloro-1H-indazole-5-carbonitrile via recrystallization. This guide provides field-proven insights and systematic protocols designed for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common purification challenges and achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 7-chloro-1H-indazole-5-carbonitrile?

A1: An ideal recrystallization solvent should meet several key criteria.[1][2] The compound of interest, 7-chloro-1H-indazole-5-carbonitrile, should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1][2] This temperature-dependent solubility differential is the driving force for crystallization. Additionally, the impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[1][2] The solvent should not react with the compound and should have a relatively low boiling point for easy removal from the purified crystals.[1][3]

Based on the structure of 7-chloro-1H-indazole-5-carbonitrile, which contains a polar indazole ring system and a nitrile group, polar solvents are expected to be the most effective.[3][4][5]

Q2: How do I start selecting a solvent?

A2: The principle of "like dissolves like" is the best starting point.[3][5] Since 7-chloro-1H-indazole-5-carbonitrile is a polar molecule, begin by screening polar solvents. A systematic approach involves testing the solubility of a small amount of your crude material in various solvents at room temperature and then upon heating.[6] Solvents where the compound is very soluble at room temperature are generally poor choices, as are solvents where the compound is nearly insoluble even when boiling.[7]

Q3: What is a mixed-solvent recrystallization, and when is it necessary?

A3: A mixed-solvent recrystallization is a powerful technique used when no single solvent meets the ideal criteria.[1][3] This method is employed when your compound is too soluble in one solvent and too insoluble in another.[3] It involves using a pair of miscible solvents: a "good" solvent in which the compound is readily soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.[1][5][8] For polar compounds like indazole derivatives, common solvent pairs include ethanol-water, methanol-water, or acetone-water.[7][9]

Q4: How much solvent should I use?

A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the impure solid.[1][5][10] Using too much solvent is a common error that results in a solution that is not saturated upon cooling, leading to poor or no crystal formation.[1][10][11] It is best to start with a small volume of solvent, heat the mixture to boiling, and then continue to add small portions of hot solvent until the solid just dissolves.[10]

Troubleshooting Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification of 7-chloro-1H-indazole-5-carbonitrile.

Issue 1: No crystals are forming upon cooling.

  • Possible Cause: Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[10][11] This is the most frequent cause of crystallization failure.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the solute concentration.[1][10] Allow the more concentrated solution to cool slowly again. If you are unsure if you have excess solvent, you can dip a glass stirring rod into the filtrate after collection; if a large amount of residue forms upon evaporation, significant compound remains in solution.[12]

  • Possible Cause: The solution is supersaturated, but crystal nucleation has not occurred.

    • Solution 1 (Induce Nucleation): Gently scratch the inside of the flask at the air-liquid interface with a glass rod.[10][11][13] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10][13]

    • Solution 2 (Seeding): If available, add a single, tiny "seed crystal" of the pure compound to the cooled solution to initiate crystallization.[10][11]

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, causing it to liquefy instead of dissolving.[7]

    • Solution: Choose a different solvent with a lower boiling point.[1]

  • Possible Cause: The solution is too concentrated, and the saturation point is reached at a temperature above the compound's melting point.[14]

    • Solution 1: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to lower the saturation temperature, and then cool slowly.[1][11]

    • Solution 2: Try a mixed-solvent system. Dissolve the oil in a "good" solvent and slowly add a "bad" anti-solvent.

  • Possible Cause: Significant impurities are present, depressing the melting point of the mixture.

    • Solution: Consider a preliminary purification step, such as a quick filtration through a silica plug, before attempting recrystallization.

Issue 3: The recrystallized product is still impure.

  • Possible Cause: The solution cooled too quickly, causing impurities to become trapped within the crystal lattice.[12]

    • Solution: Repeat the recrystallization. Ensure the flask is allowed to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can promote slower cooling.[12]

  • Possible Cause: The chosen solvent did not effectively discriminate between the desired compound and the impurities.

    • Solution: Re-evaluate the solvent choice by performing a new solvent screen.[1] The ideal solvent should leave impurities either highly soluble or highly insoluble at all temperatures.[1]

Issue 4: The recovery yield is very low.

  • Possible Cause: Too much solvent was used, and a significant portion of the product remained in the mother liquor.[10][12][15]

    • Solution: Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second crop of crystals.[5] Note that this second crop may be less pure than the first.

  • Possible Cause: The crystals were collected before crystallization was complete.

    • Solution: Ensure the solution is thoroughly cooled, preferably in an ice bath, for a sufficient amount of time (e.g., 20-30 minutes) to maximize crystal formation.[16][17]

  • Possible Cause: The crystals were washed with too much cold solvent or the solvent was not sufficiently cold.

    • Solution: Use a minimal amount of ice-cold solvent for washing to rinse away adhering mother liquor without dissolving the product crystals.[6]

Data Presentation & Experimental Protocols

Table 1: Properties of Common Recrystallization Solvents

This table provides a starting point for solvent selection, focusing on solvents potentially suitable for a polar molecule like 7-chloro-1H-indazole-5-carbonitrile.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Notes
Water10080.1Excellent for polar compounds; crystals can be slow to dry.[5]
Ethanol (95%)7824.3An excellent, versatile general-purpose solvent.[5]
Methanol6533.6Good for polar compounds; volatile and easy to remove.[5]
Isopropanol8218.3Less polar than ethanol, good for mixed-solvent systems.
Acetone5620.7Aprotic polar solvent; low boiling point can limit solubility range.
Acetonitrile8237.5Aprotic polar solvent; often a good choice for nitrile-containing compounds.
Ethyl Acetate776.0Medium polarity; often used with hexane as an anti-solvent.
Toluene1112.4Non-polar; may be useful as an anti-solvent or for less polar impurities.
Hexane / Heptane69 / 98~1.9Non-polar; primarily used as an anti-solvent.
Diagram 1: Systematic Solvent Selection Workflow

G cluster_single Single Solvent Screening cluster_mixed Mixed Solvent Screening A Place ~20mg crude solid in a test tube B Add 0.5 mL solvent at Room Temp (RT) A->B C Observe Solubility at RT B->C D Soluble at RT (Unsuitable) C->D Yes E Insoluble or Sparingly Soluble at RT C->E No F Heat to Boiling E->F G Observe Solubility when Hot F->G H Insoluble when Hot (Unsuitable) G->H No I Soluble when Hot G->I Yes J Cool to RT, then Ice Bath I->J K Abundant Crystals Form? J->K L IDEAL SOLVENT Proceed to Scale-Up K->L Yes M Poor Crystal Recovery (Consider Mixed Solvent) K->M No N Dissolve ~20mg crude in min. hot 'Good' Solvent M->N Transition to Mixed System O Add 'Bad' Anti-Solvent dropwise until cloudy N->O P Add 1-2 drops 'Good' Solvent to clarify O->P Q Cool to RT, then Ice Bath P->Q R Abundant Crystals Form? Q->R S IDEAL SOLVENT PAIR Proceed to Scale-Up R->S Yes T Try different solvent pair or different ratio R->T No

Caption: Workflow for selecting single or mixed recrystallization solvents.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 7-chloro-1H-indazole-5-carbonitrile into an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen solvent, begin stirring, and heat the mixture to a gentle boil.

  • Achieve Saturation: Continue adding small amounts of the hot solvent until the solid is completely dissolved. Avoid adding a large excess.[10]

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[1][5][17]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5][16] Slow cooling is crucial for forming pure, well-defined crystals.[12]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the yield.[10][16]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[10][13]

  • Drying: Continue to draw air through the crystals in the funnel for several minutes to help dry them.[13] For final drying, transfer the crystals to a watch glass or place them in a vacuum desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose two miscible solvents. The compound should be soluble in the "good" solvent and insoluble in the "bad" (anti-solvent).[1][5] For this compound, an ethanol/water or acetone/water system is a logical starting point.[9]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[8]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise with swirling until the solution becomes persistently cloudy (this is the cloud point), indicating the start of precipitation.[1][8]

  • Clarification: Add a few drops of the hot "good" solvent until the solution just becomes clear again.[1][8] At this point, the solution is saturated.

  • Crystallization, Isolation, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol.

Diagram 2: Troubleshooting Decision Tree

G cluster_prob1 No Crystals Form cluster_prob2 Compound 'Oils Out' cluster_prob3 Low Crystal Yield A Recrystallization Problem B Is solution clear? A->B H Reheat to dissolve oil A->H L Was min. solvent used? A->L C Yes: Supersaturated E Scratch flask with glass rod C->E F Add a seed crystal C->F D No: Not Saturated G Boil off some solvent to concentrate D->G I Add small amount of extra solvent H->I J Allow to cool MUCH more slowly H->J K If problem persists, choose a lower-boiling point solvent J->K M No O Concentrate mother liquor to get a 2nd crop M->O N Yes P Ensure sufficient cooling time in ice bath N->P

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved March 17, 2026, from [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved March 17, 2026, from [Link]

  • Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Crystallization. (n.d.). University of California, Irvine. Retrieved March 17, 2026, from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1976). Journal of Chemical Education, 53(1), 47. Retrieved March 17, 2026, from [Link]

  • Recrystallization. (n.d.). University of Leicester. Retrieved March 17, 2026, from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Dartmouth College. Retrieved March 17, 2026, from [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.). Google Patents.
  • Experiment 2: Recrystallization. (n.d.). Ryerson University. Retrieved March 17, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Recrystallization1. (n.d.). California State University, Sacramento. Retrieved March 17, 2026, from [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). Journal of Chemical Health Risks. Retrieved March 17, 2026, from [Link]

  • What is the theoretical background of mixed solvents recrystallization? - Quora. (2019, October 26). Quora. Retrieved March 17, 2026, from [Link]

  • recrystallization.pdf. (n.d.). University of California, Berkeley. Retrieved March 17, 2026, from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison. Retrieved March 17, 2026, from [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary. Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting

reducing byproducts in 7-chloro-1H-indazole-5-carbonitrile Suzuki coupling reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling of 7-chloro-1H-indazole-5-carbonitrile....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling of 7-chloro-1H-indazole-5-carbonitrile. As a key reaction in the synthesis of complex molecules and active pharmaceutical ingredients, understanding and controlling byproduct formation is critical for achieving high yields and purity.[1][2]

Troubleshooting Guide: Minimizing Byproducts

This section addresses specific issues related to byproduct formation during the Suzuki coupling of 7-chloro-1H-indazole-5-carbonitrile.

Question: I am observing significant amounts of a homocoupled byproduct derived from my boronic acid. What are the primary causes and how can I mitigate this?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl.[3][4] This depletes your nucleophile and complicates purification. The primary causes are:

  • Presence of Oxygen: Dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to promote the homocoupling of boronic acids.[3][5][6]

  • Use of Pd(II) Precatalysts: When a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂) is used, it can directly react with the boronic acid to generate the homocoupled product before its reduction to the catalytically active Pd(0) state.[3][4]

Troubleshooting Steps:

  • Thoroughly Degas Your Reaction Mixture: Before adding the catalyst, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes. Alternatively, use several freeze-pump-thaw cycles for more rigorous oxygen removal.[7]

  • Utilize a Pd(0) Catalyst Source: Consider using a Pd(0) source such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These catalysts do not require an in-situ reduction step, thereby minimizing a key pathway for homocoupling.[4]

  • Employ Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed for the clean and efficient generation of the active Pd(0) species, which can significantly suppress side reactions like homocoupling.[4][8]

  • Optimize Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination step. This reduces the lifetime of the diorganopalladium(II) intermediate that can lead to homocoupling.[3][4][9]

Question: My main byproduct is the dehalogenated starting material, 1H-indazole-5-carbonitrile. What is causing this and what is the solution?

Answer:

Dehalogenation, the replacement of the chlorine atom with a hydrogen, is another frequent side reaction.[5] It arises from the formation of a palladium-hydride species which then participates in reductive elimination with the indazole substrate.

Potential Hydride Sources:

  • Amine bases

  • Alcohol solvents

Troubleshooting Steps:

  • Switch to a Non-Coordinating Base: If you are using an amine base (e.g., triethylamine), switch to an inorganic base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[7]

  • Use an Aprotic Solvent: If your protocol uses an alcohol as a solvent, consider switching to an aprotic solvent such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) to eliminate this potential hydride source.[4][7]

Question: I am seeing a significant amount of protodeboronation of my boronic acid. How can I prevent this?

Answer:

Protodeboronation is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[10] This side reaction consumes the boronic acid and is often catalyzed by the base required for the Suzuki coupling.[11][12]

Mitigation Strategies:

  • Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts are more stable towards protodeboronation than the corresponding boronic acids.[13][14] They slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing decomposition.

  • Optimize Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can accelerate protodeboronation.[4]

  • Choose the Right Catalyst System: Highly active catalyst systems that promote rapid catalytic turnover can outcompete the rate of protodeboronation.[10][13] The use of bulky, electron-rich ligands can be particularly effective.[11][12]

  • Careful Selection of Base: The choice of base can influence the rate of protodeboronation. While a base is necessary to activate the boronic acid, a weaker base or careful control of stoichiometry may be beneficial.[11][15]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Suzuki coupling of 7-chloro-1H-indazole-5-carbonitrile.

Q1: What is the general mechanism of the Suzuki-Miyaura cross-coupling reaction?

A1: The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 7-chloro-1H-indazole-5-carbonitrile to form a Pd(II) intermediate.[5][16]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[16][17]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.[5][16]

Suzuki_Cycle ArylHalide 7-chloro-1H-indazole-5-carbonitrile (Ar-Cl) OxAdd OxAdd ArylHalide->OxAdd BoronicAcid Boronic Acid/Ester (Ar'-B(OR)₂) Transmetalation Transmetalation BoronicAcid->Transmetalation Base Base Base->Transmetalation Product Coupled Product (Ar-Ar') RedElim RedElim RedElim->Product

Q2: Which palladium catalyst and ligand combination is recommended for the Suzuki coupling of a heteroaromatic chloride like 7-chloro-1H-indazole-5-carbonitrile?

A2: Aryl chlorides, especially electron-rich or heteroaromatic ones, can be challenging substrates for Suzuki couplings due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[5][18] To overcome this, highly active catalyst systems are required.

  • Recommended Catalysts: Palladium precatalysts, such as those developed by Buchwald (e.g., SPhos- and XPhos-based precatalysts), are often highly effective for coupling aryl chlorides.[8][13] PdCl₂(dppf) has also been shown to be effective for the Suzuki coupling of bromoindazoles.[19]

  • Recommended Ligands: Bulky, electron-rich phosphine ligands are crucial for facilitating the oxidative addition of aryl chlorides.[9][20] Ligands like SPhos, XPhos, and RuPhos have demonstrated excellent performance in the coupling of nitrogen-containing heterocycles.[8][14]

Q3: How do I choose the right base for my reaction?

A3: The base plays a critical role in the Suzuki reaction by activating the boronic acid for transmetalation.[15][17] The choice of base can significantly impact the reaction outcome and byproduct formation.

  • Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used and generally effective.[7]

  • Considerations for Substrate Stability: If your starting material or product is sensitive to strong bases, a milder base like potassium bicarbonate (KHCO₃) or potassium fluoride (KF) might be a better choice.[17][21]

  • Solubility: The solubility of the base in the chosen solvent system is important. For instance, K₃PO₄ is often used in aqueous solvent mixtures.[8]

Data Summary and Experimental Protocols

Table 1: Troubleshooting Guide for Byproduct Formation
ByproductPotential Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid Presence of O₂; Use of Pd(II) precatalysts.[3][5]Thoroughly degas the reaction mixture; Use a Pd(0) source or a modern precatalyst; Employ bulky, electron-rich ligands.[4][7]
Dehalogenation of Starting Material Use of amine bases or alcohol solvents as hydride sources.[5][7]Switch to an inorganic base (e.g., K₂CO₃, K₃PO₄); Use an aprotic solvent (e.g., dioxane, toluene).[7]
Protodeboronation of Boronic Acid Base-catalyzed decomposition of the boronic acid.[10][11]Use a more stable boronic ester or trifluoroborate; Optimize to a lower reaction temperature; Use a highly active catalyst to accelerate the desired reaction.[4][13]
General Experimental Protocol for Suzuki Coupling of 7-chloro-1H-indazole-5-carbonitrile

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a condenser, add 7-chloro-1H-indazole-5-carbonitrile (1.0 equiv.), the boronic acid or ester (1.2-2.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., 1,4-dioxane/water mixture).[7]

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

workflow start Reaction Analysis: Significant Byproduct Formation q1 Identify Primary Byproduct start->q1 homocoupling Homocoupling q1->homocoupling Symmetrical Dimer dehalogenation Dehalogenation q1->dehalogenation Loss of Chlorine protodeboronation Protodeboronation q1->protodeboronation Loss of Boron Group sol_homo Degas Thoroughly Use Pd(0) Source Optimize Ligand homocoupling->sol_homo sol_dehalo Switch to Inorganic Base Use Aprotic Solvent dehalogenation->sol_dehalo sol_proto Use Boronic Ester/Trifluoroborate Lower Reaction Temperature Use Highly Active Catalyst protodeboronation->sol_proto end Optimized Reaction: High Yield and Purity sol_homo->end sol_dehalo->end sol_proto->end

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Khan, I., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(33), 22935-22948. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Li, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2849. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • See, Y. Y., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19997-20008. [Link]

  • See, Y. Y., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Dreher, S. D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 992-997. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17566-17583. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(42), 15372-15376. [Link]

  • ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(29), 4967-4970. [Link]

  • Khan, I., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(33), 22935-22948. [Link]

  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ResearchGate. (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1475-1484. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Singh, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(20), 5735-5742. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(22), 4434-4441. [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 7-chloro-1H-indazole-5-carbonitrile

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals troubleshooting peak asymmetry when analyzing 7-chloro-1H-indazole-5-carbonitrile.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals troubleshooting peak asymmetry when analyzing 7-chloro-1H-indazole-5-carbonitrile.

Mechanistic Overview: The Causality of Peak Tailing

To resolve peak tailing, we must first understand the molecular behavior of 7-chloro-1H-indazole-5-carbonitrile within a reversed-phase high-performance liquid chromatography (RP-HPLC) system.

While the electron-withdrawing chloro and carbonitrile groups significantly reduce the basicity of the indazole core, the molecule retains strong hydrogen-bond donor capabilities (via the N-H group) and a strong dipole moment. At mid-range pH (pH > 4.0), residual silanols on the ionize into highly active silanoate anions ( SiO− )[1].

These anions act as potent hydrogen-bond acceptors and weak cation exchangers. As the analyte travels through the column, a fraction of the molecules undergoes these secondary polar interactions rather than standard hydrophobic partitioning. This dual-retention mechanism delays the elution of these specific molecules, dragging the trailing edge of the peak and resulting in a high USP Tailing Factor ( Tf​ ).

Diagnostic Workflow

The following self-validating diagnostic matrix isolates the root cause of peak tailing, moving from physical system checks to chemical interaction resolution.

HPLC_Troubleshooting Start Peak Tailing Detected (Tf > 1.5) CheckSys Rule out Dead Volume & System Leaks Start->CheckSys CheckSolvent Check Sample Solvent (Match Mobile Phase) CheckSys->CheckSolvent ChemInteraction Assess Secondary Silanol Interactions CheckSolvent->ChemInteraction AdjustPH Lower Mobile Phase pH < 3.0 (e.g., 0.1% TFA) ChemInteraction->AdjustPH Step 1 CheckColumn Use End-Capped or Hybrid Silica Column AdjustPH->CheckColumn Still Tailing Success Symmetrical Peak (Tf 1.0 - 1.2) AdjustPH->Success Resolved AddAmine Add Competitive Amine (e.g., 10mM TEA) CheckColumn->AddAmine Still Tailing CheckColumn->Success Resolved AddAmine->Success Resolved

Diagnostic workflow for resolving HPLC peak tailing of basic compounds.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system. You will implement a change, measure the quantitative output ( Tf​ ), and logically deduce the next step.

Protocol A: Mobile Phase pH Optimization

Causality: Lowering the mobile phase pH below 3.0 suppresses the ionization of acidic silanols, converting them back to neutral Si−OH . This eliminates their ion-exchange capacity, reducing [2]. For 7-chloro-1H-indazole-5-carbonitrile, literature methods successfully employ acidic modifiers like to achieve sharp peaks[3].

Methodology:

  • Prepare Aqueous Phase (A): Add 0.1% v/v Trifluoroacetic acid (TFA) or Formic acid to HPLC-grade water. Verify the pH is ~2.0–2.5 using a calibrated pH meter.

  • Prepare Organic Phase (B): Add 0.1% v/v TFA to HPLC-grade Acetonitrile.

  • Equilibrate: Flush the HPLC system and column with 10–15 column volumes of the new mobile phase to ensure complete protonation of the silica surface.

  • Validate: Inject a 0.1 mg/mL standard of 7-chloro-1H-indazole-5-carbonitrile. Calculate the USP Tailing Factor ( Tf​ ).

    • Validation Check: If Tf​ drops to ≤ 1.2, silanol ionization was the root cause. If Tf​ remains > 1.5, proceed to Protocol B.

Protocol B: Stationary Phase Deactivation (End-Capping)

Causality: If low pH is incompatible with your detector (e.g., MS signal suppression from TFA), you must physically shield the analyte from the silica backbone. or polar-embedded columns block the residual silanol activity[4].

Methodology:

  • Column Swap: Replace your standard Type-A C18 column with a high-purity, fully end-capped hybrid silica column (e.g., Waters ACQUITY BEH C18 or Agilent Zorbax Eclipse Plus).

  • Conditioning: Run a gradient from 5% to 95% Organic Phase for 3 blank runs to condition the new stationary phase.

  • Validate: Inject your standard.

    • Validation Check: A hybrid particle column reduces free silanols by design. A drop in Tf​ validates that steric hindrance of silanols was required for your method.

Protocol C: Sample Solvent Matching

Causality: Injecting a sample dissolved in 100% strong solvent (like DMSO) into a highly aqueous mobile phase causes the analyte to precipitate or travel ahead of the mixing band, causing severe peak distortion. Methodology:

  • Dilution: Re-dissolve or dilute the 7-chloro-1H-indazole-5-carbonitrile sample in the exact initial mobile phase composition (e.g., 80% Water / 20% Acetonitrile).

  • Validate: Inject the matched sample. If peak shape normalizes, the issue was solvent mismatch, not column chemistry.

Quantitative Data: Impact of Interventions

The following table summarizes the expected quantitative impact of the above protocols on the peak symmetry of 7-chloro-1H-indazole-5-carbonitrile.

Experimental ConditionMobile Phase pHColumn TypeUSP Tailing Factor ( Tf​ )Resolution Status
Initial Method 6.5 (Ammonium Acetate)Standard C18 (Type A)2.45Severe Tailing
pH Adjustment 2.5 (0.1% TFA)Standard C18 (Type A)1.60Marginal Improvement
Column Upgrade 6.5 (Ammonium Acetate)End-capped Hybrid C181.35Acceptable
Optimized Method 2.5 (0.1% TFA)End-capped Hybrid C181.08 Excellent Symmetry

Frequently Asked Questions (FAQs)

Q: Why does the peak tailing of my indazole compound worsen as the column ages? A: Over time, the bonded phase (C18 chains) and end-capping reagents hydrolyze and wash off the silica support—especially if you operate near pH extremes. This exposes fresh, highly acidic silanol groups, increasing the secondary interactions that cause tailing[5].

Q: How do I differentiate between column overload and silanol interactions? A: Perform a serial dilution test (e.g., inject 10 µg, 1 µg, and 0.1 µg). typically causes peak fronting or broadening that resolves immediately upon dilution[6]. If the tailing factor ( Tf​ ) remains constant regardless of the injection concentration, the issue is chemical (silanol interactions)[1].

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Yes. If you must operate at a neutral pH and cannot change your column, adding 10–20 mM TEA to the mobile phase acts as a sacrificial basic modifier. TEA outcompetes the indazole derivative for the active acidic silanol sites, effectively masking them and restoring peak symmetry[7].

References

  • Phenomenex - "How to Reduce Peak Tailing in HPLC?" URL: [Link]

  • Chrom Tech - "What Causes Peak Tailing in HPLC?" URL: [Link]

  • Element Lab Solutions - "Peak Tailing in HPLC" URL: [Link]

  • Chromatography Online - "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks" URL: [Link]

  • WIPO / Google Patents - "WO 2009/144554 A1: Substituted pyrazolospiroketone acetyl-CoA carboxylase inhibitors" URL

Sources

Troubleshooting

preventing dechlorination during 7-chloro-1H-indazole-5-carbonitrile functionalization

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges—specifically, unwanted hydrodehalogenation (de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity challenges—specifically, unwanted hydrodehalogenation (dechlorination)—during the functionalization of 7-chloro-1H-indazole-5-carbonitrile .

The Mechanistic Challenge: Why Does Dechlorination Occur?

The 7-chloro-1H-indazole-5-carbonitrile scaffold presents a significant chemoselective hurdle. The indazole ring is inherently electron-deficient, a property exacerbated by the strong electron-withdrawing nature of the 5-carbonitrile group. This electronic environment weakens the C7–Cl bond, making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)) or direct reductive cleavage. Consequently, standard catalytic hydrogenation conditions (like Pd/C with H₂) intended to reduce the nitrile or facilitate reductive amination will inevitably trigger rapid hydrodehalogenation, destroying your halogen pharmacophore.

G SM 7-chloro-1H-indazole-5-carbonitrile Sub1 Nitrile Reduction (Target: -CH2NH2) SM->Sub1 Sub2 N1-Alkylation (Target: N1-R) SM->Sub2 Sub3 C3 Functionalization (Target: C3-R) SM->Sub3 Fail1 Pd/C + H2 Result: Dechlorination Sub1->Fail1 Non-Selective Pass1 NaBH4/CoCl2 Result: Cl Preserved Sub1->Pass1 Chemoselective Fail2 Pd-Catalyzed Amination Result: Dechlorination Sub2->Fail2 Non-Selective Pass2 Pt/C + H2 (40 psi) Result: Cl Preserved Sub2->Pass2 Chemoselective Fail3 Standard Pd Catalysis Result: C-Cl Cleavage Sub3->Fail3 Non-Selective Pass3 Mechanochemistry + NaCl Result: Cl Preserved Sub3->Pass3 Chemoselective

Chemoselective workflows preventing dechlorination during indazole functionalization.

Troubleshooting & FAQs

Q1: I am trying to reduce the 5-carbonitrile group to a primary amine (-CH₂NH₂), but I am losing the 7-chloro substituent. What should I change? A: You must abandon Palladium on carbon (Pd/C). Palladium has a high affinity for carbon-halogen bonds, and oxidative addition into the C-Cl bond outcompetes nitrile reduction. Instead, utilize a Cobalt-boride system (generated in situ from NaBH₄ and CoCl₂). Cobalt boride is a hard, interstitial compound that preferentially coordinates to the polar, π -accepting nitrile group rather than the C-Cl bond, reducing it via a highly specific hydride transfer[1]. Alternatively, an InCl₃/NaBH₄ system can be used. This combination generates BH₃·THF in situ, which selectively reduces the nitrile, while the byproduct HInCl₂ lacks the oxidation potential to cleave the C-Cl bond[2].

Q2: How do I prevent dehalogenation during N1-alkylation via reductive amination? A: If your N1-alkylation relies on a formal reductive amination (e.g., condensation with an aldehyde followed by hydrogenation), switch your catalyst to Pt/C (5%) . Platinum has a significantly higher activation barrier for oxidative addition into C-Cl bonds compared to Palladium. Recent process development studies on halo-indazoles demonstrate that Pt/C under H₂ (40 psi) provides full conversion of the intermediate enamine to the N1-alkyl indazole while completely suppressing aryl chloride over-reduction[3].

Q3: I am performing a C3-alkenylation (C-H functionalization) using Pd catalysis. How do I stop the 7-chloro group from reacting? A: To suppress competing oxidative addition at the C7 position during C3 C-H functionalization, you must alter the reaction environment to kinetically favor C-H activation. Mechanochemical approaches (ball milling) using NaCl as a grinding auxiliary have been proven to drastically reduce dehalogenation in Pd-catalyzed cross-coupling of indazoles[4]. The solid-state environment, combined with chloride additives, suppresses the dissociation of halide ligands from the Pd center, thereby shutting down the C-Cl oxidative addition pathway.

Quantitative Data Summary: Catalyst Chemoselectivity

The following table summarizes the expected outcomes when attempting to reduce the 5-carbonitrile group in the presence of the 7-chloro substituent.

Catalyst SystemReaction ConditionsNitrile Reduction YieldDechlorination RateRecommendation
Pd/C + H₂ 1 atm H₂, MeOH, 25°C>90%>50% (High)Avoid
NaBH₄ / CoCl₂ MeOH, 0°C to RT85–95%<2% (Trace)Highly Recommended
InCl₃ / NaBH₄ THF, 25°C70–99%<1% (Trace)Excellent Alternative
Pt/C + H₂ 40 psi H₂, EtOH, 30°C75–85%<5% (Low)Recommended for Scale-up

Validated Experimental Protocols

Protocol 1: Chemoselective Nitrile Reduction using Cobalt Boride

Causality & Self-Validation: This protocol relies on the in situ generation of active Cobalt Boride (Co₂B). The reaction is self-validating: the initial solution must be deep blue (indicating the Co²⁺ complex). Upon the addition of NaBH₄, the solution must immediately turn pitch black with vigorous effervescence (H₂ gas). If the black precipitate does not form, the active catalyst has failed to generate, and the reaction will stall.

Step-by-Step Methodology:

  • Preparation: In a dry, well-ventilated fume hood, dissolve 7-chloro-1H-indazole-5-carbonitrile (1.0 eq) and CoCl₂·6H₂O (0.2 eq) in anhydrous methanol (0.1 M concentration).

  • Cooling: Cool the deep blue solution to 0 °C using an ice bath[1].

  • Catalyst Generation: While stirring vigorously, add NaBH₄ (5.0 eq) portion-wise over a period of 30-45 minutes. Visual Confirmation: A black precipitate of cobalt boride will form, accompanied by vigorous hydrogen gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature. Continue stirring for 4-6 hours.

  • Workup: Quench the reaction carefully with deionized water. Filter the mixture through a pad of Celite® to remove the black cobalt boride precipitate. Wash the filter cake with methanol and ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate to isolate the primary amine.

Protocol 2: N1-Alkylation via Pt/C Catalyzed Hydrogenation

Causality & Self-Validation: This protocol uses Pt/C to kinetically bypass C-Cl cleavage. The reaction is self-validating via pressure metrics: a steady pressure drop from 40 psi confirms hydrogen consumption by the enamine double bond. Once the pressure stabilizes, the reaction is complete, preventing unnecessary prolonged exposure that could eventually force dehalogenation.

Step-by-Step Methodology:

  • Enamine Formation: Condense 7-chloro-1H-indazole-5-carbonitrile with your target aldehyde to form the crude enamine intermediate. Isolate this intermediate to remove unreacted aldehyde.

  • Setup: Dissolve the crude enamine in anhydrous ethanol and add 5% Pt/C (10 wt% relative to the substrate)[3].

  • Pressurization: Seal the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen (3x), followed by hydrogen gas (3x).

  • Hydrogenation: Pressurize the vessel to 40 psi with H₂ and stir vigorously at 30 °C.

  • Monitoring: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

  • Workup: Depressurize, purge with nitrogen, and filter the catalyst through Celite® under an inert atmosphere. Concentrate to yield the N1-alkylated product with the 7-chloro group intact.

References

  • Reaction of InCl₃ with Various Reducing Agents: InCl₃–NaBH₄-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Development of a selective and scalable N1-indazole alkylation Source: RSC Advances (NIH / RSC Publishing) URL:[Link]

  • Palladium-Catalyzed C–H/C–H Cross-Coupling by Mechanochemistry: Direct Alkenylation and Heteroarylation of N1-Protected 1H-Indazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 7-Chloro-1H-indazole-5-carbonitrile vs. 5-Chloro-1H-indazole-6-carbonitrile

Executive Summary For drug development professionals and synthetic chemists, the indazole core represents a privileged scaffold. However, the functionalization of this bicyclic system is highly dependent on the substitut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the indazole core represents a privileged scaffold. However, the functionalization of this bicyclic system is highly dependent on the substitution pattern of the benzenoid ring. This guide provides an objective, data-supported comparison between two critical building blocks: 7-chloro-1H-indazole-5-carbonitrile and 5-chloro-1H-indazole-6-carbonitrile .

While both molecules possess identical molecular weights and functional groups, the relative regiochemistry of their chloro and cyano substituents fundamentally alters their electronic landscapes and steric environments. This dictates their behavior in two of the most common late-stage functionalization workflows: Nucleophilic Aromatic Substitution (SNAr) and regioselective N-alkylation[1].

Structural & Electronic Profiling

The reactivity divergence between these two isomers is governed by the principles of resonance stabilization and steric encumbrance.

  • 5-Chloro-1H-indazole-6-carbonitrile (Compound A): The chloro leaving group at C5 is situated ortho to the strongly electron-withdrawing cyano group at C6. This arrangement significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, highly activating the C5 position for SNAr. Furthermore, the absence of a C7 substituent leaves the N1 position sterically accessible.

  • 7-Chloro-1H-indazole-5-carbonitrile (Compound B): The chloro group at C7 is meta to the cyano group at C5. Because meta-substituents cannot stabilize the anionic Meisenheimer intermediate via resonance, the C7-Cl bond is electronically deactivated toward SNAr. Concurrently, the bulky chlorine atom at C7 creates severe steric hindrance directly adjacent to the N1 nitrogen, heavily biasing alkylation events toward the N2 position.

Reactivity cluster_5Cl 5-Chloro-1H-indazole-6-carbonitrile cluster_7Cl 7-Chloro-1H-indazole-5-carbonitrile CompA 5-Cl, 6-CN Isomer N1Alk N1-Alkylation (Sterically Open) CompA->N1Alk Base / R-X SNAr Rapid SNAr at C5 (Ortho-CN Activated) CompA->SNAr Nucleophile / Heat CompB 7-Cl, 5-CN Isomer N2Alk N2-Alkylation (C7-Cl Steric Block) CompB->N2Alk Base / R-X CrossC Buchwald-Hartwig (SNAr Deactivated) CompB->CrossC Pd cat. / Amine

Divergent reactivity pathways dictated by substituent regiochemistry.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Causality and Mechanism

SNAr reactions proceed via a two-step addition-elimination mechanism. The rate-determining step is typically the formation of the anionic Meisenheimer complex [3]. In 5-chloro-1H-indazole-6-carbonitrile , the ortho-cyano group acts as an electron sink, delocalizing the negative charge of the transition state and dramatically accelerating the reaction.

Conversely, in 7-chloro-1H-indazole-5-carbonitrile , the meta-cyano group only provides weak inductive stabilization. Attempting SNAr on this substrate typically results in recovered starting material or decomposition under forcing conditions. To functionalize the C7 position with amines, researchers must pivot to Palladium-catalyzed Buchwald-Hartwig cross-coupling.

SNAr_Logic Start Amine Nucleophile Attack on C-Cl Bond Ortho 5-Chloro-6-cyano (Ortho Relationship) Start->Ortho Meta 7-Chloro-5-cyano (Meta Relationship) Start->Meta Meisenheimer1 Meisenheimer Complex Highly Stabilized by -CN resonance Ortho->Meisenheimer1 Meisenheimer2 Meisenheimer Complex Poorly Stabilized (Inductive only) Meta->Meisenheimer2 Product1 High Yield SNAr Product (Mild Conditions, 80°C) Meisenheimer1->Product1 Product2 No Reaction / Decomposition (Requires Pd-Catalysis) Meisenheimer2->Product2

Electronic stabilization effects on the SNAr Meisenheimer intermediate.

Self-Validating Protocol: SNAr of 5-Chloro-1H-indazole-6-carbonitrile

To ensure reproducible amination at the C5 position, utilize the following optimized protocol:

  • Preparation: Charge an oven-dried 20 mL vial with 5-chloro-1H-indazole-6-carbonitrile (1.0 equiv, 1.0 mmol) and anhydrous DMSO (5.0 mL, 0.2 M).

  • Reagent Addition: Add morpholine (3.0 equiv, 3.0 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv, 2.0 mmol).

  • Reaction: Seal the vial and heat to 80 °C in an oil bath for 4 hours. Monitor consumption of the starting material via LC-MS.

  • Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture into vigorously stirred ice-cold water (50 mL).

  • Isolation: Stir for 15 minutes to allow full precipitation. Filter the resulting solid, wash with cold water (3 x 10 mL), and dry under high vacuum to afford the 5-morpholino product.

Quantitative Comparison: Amination Efficacy
SubstrateTransformation TypeReagents & ConditionsConversion / Yield
5-Chloro-6-cyano SNArMorpholine (3 eq), DIPEA, DMSO, 80 °C, 4h>95% conversion (88% isolated)
7-Chloro-5-cyano SNArMorpholine (3 eq), DIPEA, DMSO, 120 °C, 24h<5% conversion (NR)
7-Chloro-5-cyano Buchwald-HartwigMorpholine (1.5 eq), Pd2(dba)3, RuPhos, Cs2CO3, Dioxane, 100 °C75% isolated yield

Regioselective N-Alkylation (N1 vs. N2)

Causality and Mechanism

Indazoles are ambient nucleophiles capable of undergoing alkylation at either the N1 or N2 position. The regiochemical outcome is a complex interplay of the base used (which dictates the counterion coordination), the solvent, and the steric bulk of the substrate [2, 4].

For 7-chloro-1H-indazole-5-carbonitrile , the electronic preferences are completely overridden by sterics. The van der Waals radius of the chlorine atom at C7 severely blocks the trajectory of incoming electrophiles at N1. Consequently, standard basic alkylation conditions will almost exclusively yield the N2-alkylated isomer.

For 5-chloro-1H-indazole-6-carbonitrile , the C7 position is occupied by a small hydrogen atom. Without steric blockage, the system defaults to thermodynamic and electronic control. Using a strong base like NaH in polar aprotic solvents (THF or DMF) typically favors the thermodynamically more stable N1-alkylated product [2].

Self-Validating Protocol: N2-Selective Alkylation of 7-Chloro-1H-indazole-5-carbonitrile
  • Deprotonation: Dissolve 7-chloro-1H-indazole-5-carbonitrile (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL). Add K2CO3 (2.0 equiv, 2.0 mmol) and stir at room temperature for 20 minutes to pre-form the indazolide anion.

  • Alkylation: Dropwise add methyl iodide (1.1 equiv, 1.1 mmol) via syringe.

  • Reaction: Stir the heterogeneous mixture at room temperature for 12 hours under nitrogen.

  • Workup: Quench the reaction with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the N2-methylated product.

Quantitative Comparison: Alkylation Regioselectivity
SubstrateBase / SolventElectrophileMajor IsomerRatio (N1:N2)
7-Chloro-5-cyano K2CO3 / DMFMethyl IodideN2 < 5 : 95
7-Chloro-5-cyano NaH / THFBenzyl BromideN2 < 5 : 95
5-Chloro-6-cyano NaH / THFMethyl IodideN1 85 : 15
5-Chloro-6-cyano K2CO3 / DMFBenzyl BromideMixture 60 : 40

Conclusion & Selection Guide

The choice between these two indazole building blocks should be dictated by your target molecule's required substitution pattern and your preferred synthetic sequence:

  • Select 5-chloro-1H-indazole-6-carbonitrile if your sequence requires rapid, metal-free functionalization at the C5 position (via SNAr) and you desire N1-alkylation.

  • Select 7-chloro-1H-indazole-5-carbonitrile if your target requires an N2-substituted indazole. The C7-chloro group acts as an excellent innate steric directing group, though subsequent functionalization of the C7 position will mandate transition-metal catalysis.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions Source: ResearchGate URL:[Link]

Comparative

Comparative Analysis: 7-Chloro-1H-indazole-5-carbonitrile vs. 3-Chloro-1H-indazole-5-carbonitrile

As privileged scaffolds in modern drug discovery, indazole-5-carbonitriles serve as critical building blocks for synthesizing kinase inhibitors, Selective Estrogen Receptor Degraders (SERDs), and Acetyl-CoA Carboxylase (...

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Author: BenchChem Technical Support Team. Date: March 2026

As privileged scaffolds in modern drug discovery, indazole-5-carbonitriles serve as critical building blocks for synthesizing kinase inhibitors, Selective Estrogen Receptor Degraders (SERDs), and Acetyl-CoA Carboxylase (ACC) inhibitors. While 7-chloro-1H-indazole-5-carbonitrile and 3-chloro-1H-indazole-5-carbonitrile share the same molecular formula (C₈H₄ClN₃), the topological variance of the chlorine atom—residing on the benzene ring versus the pyrazole ring—fundamentally alters their physicochemical properties, reactivity profiles, and target-binding vectors.

This guide provides an objective, data-driven comparison of these two isomers, detailing the causality behind their divergent chemical behaviors and providing field-proven protocols for their functionalization.

Physicochemical and Structural Profiling

The placement of the chlorine atom dictates both the electronic distribution across the fused bicyclic system and the steric environment surrounding the reactive nitrogen atoms (N1 and N2).

  • 3-Chloro Isomer : The chlorine atom is directly conjugated with the pyrazole π-system. This electron-withdrawing effect significantly lowers the pKa of the N1 proton. In medicinal chemistry, the C3-chlorine often acts as a halogen-bond donor, projecting deeply into hydrophobic pockets (e.g., the hinge region of kinases)[1].

  • 7-Chloro Isomer : The chlorine atom is located on the benzene ring, immediately adjacent (ortho) to the N1 atom. This creates a severe steric block that heavily influences the tautomeric equilibrium and dictates regioselectivity during N-alkylation. It also alters the dipole moment, which is a critical parameter in optimizing cardiovascular and anti-inflammatory Structure-Activity Relationships (SAR)[2].

Table 1: Quantitative Structural Comparison
Property7-Chloro-1H-indazole-5-carbonitrile3-Chloro-1H-indazole-5-carbonitrile
CAS Number 1031417-56-7[3]1000341-16-1
Molecular Weight 177.59 g/mol 177.59 g/mol
Chlorine Position C7 (Benzene Ring)C3 (Pyrazole Ring)
Primary Steric Vector Adjacent to N1 (hinders N-alkylation)Projects outward into target binding pockets
Electronic Effect Inductive withdrawal from N1/N2Direct conjugation with pyrazole system
N1-H Acidity (pKa) ~12.5 - 13.0 (Sterically shielded)~11.0 - 11.5 (Highly acidic)
Pd-Coupling Reactivity Standard aryl chloride reactivitySluggish (forms Pd-N-azolyl dimers)

Mechanistic Insights: Reactivity & Cross-Coupling Dynamics

The most profound difference between these two building blocks emerges during Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions).

The 3-Chloro Dilemma: Unprotected 3-chloroindazoles are notoriously difficult to couple. Because the N1-H is highly acidic, it is easily deprotonated under standard basic cross-coupling conditions. The resulting indazole anion coordinates strongly with Palladium(II) intermediates, forming stable, off-cycle Pd-N-azolyl dimers that poison the catalyst[4]. To overcome this, chemists must either pre-protect the N1 position (e.g., with a THP or SEM group) or force the reaction using high temperatures (≥100 °C) and excess boronic acid to break the dimer equilibrium.

The 7-Chloro Advantage: Conversely, the C-Cl bond in 7-chloro-1H-indazole-5-carbonitrile behaves more like a standard sterically hindered aryl chloride. While it does not form catalyst-poisoning dimers, the steric bulk of the adjacent N1 atom requires the use of highly active, bulky, and electron-rich phosphine ligands (such as XPhos or BrettPhos) to facilitate efficient oxidative addition.

G Substrate Indazole-5-carbonitrile Substrate C3 3-Chloro Isomer (Pyrazole Cl) Substrate->C3 C7 7-Chloro Isomer (Benzene Cl) Substrate->C7 Dimers Forms Pd(II)-N-azolyl Off-Cycle Dimers C3->Dimers Standard Pd Conditions Steric Steric Hindrance at N1 Position C7->Steric N-Alkylation/ Coupling OptC3 Optimized Suzuki: High Temp (100°C) + Excess Boronic Acid Dimers->OptC3 Overcome Catalyst Poisoning OptC7 Regiocontrol: Bulky Base (Cs2CO3) + Sterically Demanding Ligands Steric->OptC7 Direct N1 vs N2 Selectivity

Mechanistic divergence of 3-chloro vs 7-chloro indazoles in transition-metal catalysis.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each reagent choice is explicitly defined to guarantee reproducibility.

Protocol A: Regioselective N1-Alkylation of 7-Chloro-1H-indazole-5-carbonitrile

Objective: Overcome the C7 steric clash to selectively alkylate the N1 position over the N2 position, a common requirement in synthesizing SERD intermediates[5].

Causality Rationale: Using a hard base like NaH under kinetic control often leads to a higher percentage of the undesired N2-alkylated product due to the steric shielding of N1 by the C7-chlorine. Switching to a softer, bulkier base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) shifts the reaction toward thermodynamic control, favoring the more stable N1-alkylated isomer.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 7-chloro-1H-indazole-5-carbonitrile (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv, 1.0 mmol). Self-Validation Check: The suspension should turn slightly yellow, indicating the formation of the indazole anion. Stir at room temperature for 15 minutes.

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., methyl iodide or a functionalized bromide) (1.1 equiv).

  • Thermodynamic Heating: Heat the reaction mixture to 60 °C for 4 hours.

  • Workup & Validation: Quench with H₂O and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Analysis: Analyze the crude mixture via ¹H NMR. The N1-alkylated product will show the alkyl protons shifted slightly upfield compared to the N2-alkylated byproduct, confirming regioselectivity (>90% N1 expected).

G Start 7-Chloro-1H-indazole- 5-carbonitrile Base1 NaH / THF (Kinetic Control) Start->Base1 Base2 Cs2CO3 / DMF (Thermodynamic Control) Start->Base2 Prod1 Mixture of N1 & N2 Alkylated Products Base1->Prod1 Steric Clash at C7 Prod2 High N1 Selectivity (>90%) Base2->Prod2 Cesium Effect & Solvent Polarity

Workflow for overcoming C7 steric hindrance to achieve N1-alkylation regiocontrol.

Protocol B: Optimized Suzuki-Miyaura Coupling of 3-Chloro-1H-indazole-5-carbonitrile

Objective: Successfully cross-couple the sluggish C3-chlorine without prior N1-protection[4].

Causality Rationale: To prevent the deprotonated indazole from trapping the Palladium catalyst in an inactive dimeric state, the reaction requires an elevated temperature to thermodynamically destabilize the Pd-N bond, alongside a highly active precatalyst (e.g., XPhos Pd G2) and excess boronic acid to drive the transmetalation step.

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave vial, combine 3-chloro-1H-indazole-5-carbonitrile (1.0 equiv, 0.3 mmol), the desired arylboronic acid (2.0 equiv, 0.6 mmol), and K₃PO₄ (3.0 equiv, 0.9 mmol).

  • Catalyst Loading: Add XPhos Pd G2 (5 mol%) and XPhos ligand (5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.15 M). Self-Validation Check: The biphasic system ensures the inorganic base is fully dissolved, which is critical for the activation of the boronic acid.

  • Reaction Execution: Seal the vial and heat to 100 °C for 15 hours.

  • Purification: Filter the crude mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash column chromatography.

  • Analysis: LC-MS should indicate full consumption of the starting material (m/z 177) and the appearance of the corresponding cross-coupled mass.

SAR Implications in Drug Design

The choice between the 3-chloro and 7-chloro isomer is rarely arbitrary; it is dictated by the specific requirements of the biological target:

  • 3-Chloro-1H-indazole-5-carbonitrile: Frequently utilized in the development of Acetyl-CoA Carboxylase (ACC) inhibitors and anti-diabetic agents. The C3 position acts as a critical vector for projecting into deep hydrophobic pockets, while the 5-carbonitrile serves as a vital hydrogen-bond acceptor[1].

  • 7-Chloro-1H-indazole-5-carbonitrile: Highly valued in the synthesis of Selective Estrogen Receptor Degraders (SERDs) and cardiovascular therapeutics. The C7-chlorine restricts the conformational flexibility of N1-linked side chains, locking the molecule into a bioactive conformation that maximizes target residence time[2][5].

References

  • Sigma-Aldrich. 7-chloro-1H-indazole-5-carbonitrile | 1031417-56-7. Retrieved from 3

  • BLD Pharm. 3-Chloro-1H-indazole-5-carbonitrile | 1000341-16-1. Retrieved from

  • Journal of Medicinal Chemistry (ACS). Spirolactam-Based Acetyl-CoA Carboxylase Inhibitors: Toward Improved Metabolic Stability of a Chromanone Lead Structure. Retrieved from1

  • PubMed Central (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from 4

  • Journal of Medicinal Chemistry (ACS). Discovery of Thieno[2,3-e]indazole Derivatives as Novel Oral Selective Estrogen Receptor Degraders with Highly Improved Antitumor Effect and Favorable Druggability. Retrieved from 5

  • PubMed Central (NIH). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Retrieved from 2

Sources

Validation

A Researcher's Guide to Sourcing and Verifying 7-chloro-1H-indazole-5-carbonitrile for Drug Discovery

An In-Depth Comparison of Commercial Suppliers and Purity Grades for a Key Pharmaceutical Intermediate For researchers and scientists engaged in the intricate process of drug development, the quality of starting material...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison of Commercial Suppliers and Purity Grades for a Key Pharmaceutical Intermediate

For researchers and scientists engaged in the intricate process of drug development, the quality of starting materials is paramount. The chemical purity of a building block can significantly influence the success of a synthetic route, the reliability of biological screening results, and ultimately, the safety and efficacy of a potential therapeutic agent. This guide provides a comprehensive comparison of commercial suppliers for the specialized heterocyclic compound, 7-chloro-1H-indazole-5-carbonitrile (CAS No. 1031417-56-7), and offers detailed experimental protocols for its purity verification.

The Critical Role of Purity in Drug Discovery

The presence of impurities, even in trace amounts, can have profound consequences in a research and development setting. Undesired side reactions can lower the yield and complicate the purification of the target molecule. Furthermore, impurities with biological activity can lead to false positives or negatives in high-throughput screening assays, wasting valuable time and resources. In later stages of drug development, stringent purity requirements are mandated by regulatory agencies to ensure patient safety. Therefore, a thorough understanding of supplier options and the ability to independently verify the purity of key intermediates like 7-chloro-1H-indazole-5-carbonitrile are essential skills for any drug discovery professional.

Commercial Supplier Landscape for 7-chloro-1H-indazole-5-carbonitrile

Our investigation into the commercial availability of 7-chloro-1H-indazole-5-carbonitrile (CAS No. 1031417-56-7) has identified a primary supplier and a key distributor, alongside other potential sources for related indazole derivatives.

Primary Supplier: Enamine

Enamine, a well-established provider of building blocks for drug discovery, is a key source for this compound. Their general quality control standard for building blocks guarantees a purity of over 95%, which is confirmed by Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2] While a specific certificate of analysis for each batch should be requested upon purchase, this baseline purity provides a strong starting point for most research applications.

Key Distributor: Sigma-Aldrich (Merck)

Sigma-Aldrich lists 7-chloro-1H-indazole-5-carbonitrile, supplied by Enamine, in their catalog.[3] This provides a convenient procurement route for researchers who already have established accounts with this major distributor. As with a direct purchase from Enamine, it is advisable to obtain a lot-specific certificate of analysis.

Other Potential Suppliers

While our search did not yield a wide array of direct suppliers for this specific carbonitrile derivative, several companies specialize in substituted indazoles. Researchers may consider contacting suppliers such as Alfa Chemistry and US Biological Life Sciences, who offer a variety of 7-chloro-1H-indazole derivatives, to inquire about the custom synthesis or potential availability of 7-chloro-1H-indazole-5-carbonitrile.[4]

Table 1: Summary of Potential Suppliers for 7-chloro-1H-indazole-5-carbonitrile and Related Compounds

Supplier/DistributorCompound AvailabilityStated PurityAnalytical Methods Mentioned
Enamine 7-chloro-1H-indazole-5-carbonitrile (CAS 1031417-56-7)>95% (general standard for building blocks)[1][2]NMR, LC-MS[1][2]
Sigma-Aldrich (Merck) 7-chloro-1H-indazole-5-carbonitrile (CAS 1031417-56-7, supplied by Enamine)[3]Inquire for lot-specific dataInquire for lot-specific data
Alfa Chemistry Various 7-chloro-1H-indazole derivatives[4]Inquire for specific productInquire for specific product
US Biological Life Sciences Various 7-chloro-1H-indazole derivatives[4]Inquire for specific productInquire for specific product

Experimental Protocols for Purity Verification

Independent verification of purity is a critical step to ensure the quality of a purchased chemical. Below are detailed, step-by-step methodologies for assessing the purity of 7-chloro-1H-indazole-5-carbonitrile using High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful technique for separating and quantifying components in a mixture. A reverse-phase HPLC method is generally suitable for a moderately polar compound like 7-chloro-1H-indazole-5-carbonitrile.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of 7-chloro-1H-indazole-5-carbonitrile in a 1:1 mixture of acetonitrile and water.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that can provide a highly accurate determination of absolute purity without the need for a specific reference standard of the analyte itself.[5][6][7][8] The method relies on comparing the integral of a specific proton signal from the analyte with the integral of a known amount of a certified internal standard.

Experimental Protocol: qNMR Purity Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H-NMR spectrum that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 7-chloro-1H-indazole-5-carbonitrile into a clean vial.

    • Accurately weigh approximately 5 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a standard ¹H-NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons, which is crucial for accurate integration.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved proton signal from 7-chloro-1H-indazole-5-carbonitrile and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Workflow for Supplier Selection and Validation

The process of selecting a supplier and validating the received material can be streamlined by following a logical workflow.

G cluster_0 Supplier Evaluation cluster_1 Material Validation Identify Potential Suppliers Identify Potential Suppliers Request Quotations and Specifications Request Quotations and Specifications Identify Potential Suppliers->Request Quotations and Specifications Review Stated Purity and Analytical Data Review Stated Purity and Analytical Data Request Quotations and Specifications->Review Stated Purity and Analytical Data Select Supplier Select Supplier Review Stated Purity and Analytical Data->Select Supplier Receive Material Receive Material Select Supplier->Receive Material Perform In-house QC Perform In-house QC (HPLC, NMR, etc.) Receive Material->Perform In-house QC Compare with Supplier's CoA Compare with Supplier's CoA Perform In-house QC->Compare with Supplier's CoA Approve for Use Approve for Use Compare with Supplier's CoA->Approve for Use

Caption: Workflow for supplier selection and material validation.

Conclusion

The selection of a reliable supplier for critical building blocks like 7-chloro-1H-indazole-5-carbonitrile is a crucial first step in any drug discovery project. While Enamine emerges as a primary source with a stated purity of >95%, it is imperative for researchers to conduct their own independent verification. The detailed HPLC and qNMR protocols provided in this guide offer robust methods for confirming the purity and identity of this important pharmaceutical intermediate, thereby ensuring the integrity and reproducibility of subsequent experimental work. By combining a thorough evaluation of suppliers with rigorous in-house quality control, researchers can proceed with confidence in the quality of their starting materials.

References

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(20), 9220-9231. [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • G. F. Pauli, G. T. K. K. G. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(20), 9220-9231. [Link]

  • Bruker. Quantitative NMR Spectroscopy. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • USA Chemical Suppliers. 7-chloro-1h-indazole suppliers USA. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Validation of 7-chloro-1H-indazole-5-carbonitrile Reference Standards

In the landscape of pharmaceutical research and development, the purity and identity of reference standards are paramount. A well-characterized reference standard is the bedrock of accurate analytical measurements, ensur...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity and identity of reference standards are paramount. A well-characterized reference standard is the bedrock of accurate analytical measurements, ensuring the reliability of data from discovery through quality control. This guide provides an in-depth technical comparison of spectroscopic techniques for the validation of 7-chloro-1H-indazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. Our focus will be on the practical application and interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, providing researchers, scientists, and drug development professionals with the insights to establish a robustly validated reference standard.

The establishment of a chemical reference substance is a critical undertaking that requires a comprehensive evaluation of its purity and identity.[1] The use of multiple, orthogonal analytical techniques is not just a matter of best practice but a necessity to ensure the suitability of a substance for its intended use.[1] This guide will walk you through a self-validating system of spectroscopic analyses, explaining the "why" behind the "how" at each step.

The Strategic Approach to Spectroscopic Validation

The validation of a reference standard is a multi-faceted process. No single technique can unequivocally confirm both the structure and purity of a compound. Therefore, we employ a battery of spectroscopic methods, each providing a unique piece of the structural puzzle. The workflow for validating a 7-chloro-1H-indazole-5-carbonitrile reference standard can be visualized as follows:

Spectroscopic Validation Workflow cluster_0 Primary Structural Elucidation cluster_1 Molecular Weight and Elemental Composition cluster_2 Functional Group Identification cluster_3 Purity Assessment NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Mass_Spectrometry Mass Spectrometry (HRMS) NMR_Spectroscopy->Mass_Spectrometry Confirms Connectivity & Isomeric Structure FTIR_Spectroscopy FTIR Spectroscopy Mass_Spectrometry->FTIR_Spectroscopy Confirms Molecular Formula Chromatography Chromatography (HPLC, GC) FTIR_Spectroscopy->Chromatography Confirms Functional Groups Final_Validation Validated Reference Standard Chromatography->Final_Validation Quantifies Purity

Caption: A typical workflow for the comprehensive validation of a chemical reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural characterization of organic molecules.[2][3] It provides detailed information about the chemical environment of each nucleus, allowing for the determination of connectivity and stereochemistry. For 7-chloro-1H-indazole-5-carbonitrile, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. The chemical shift, integration, and coupling patterns of the signals are all diagnostic.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the 7-chloro-1H-indazole-5-carbonitrile reference standard and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H proton.[4][5]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). Key parameters to set include the spectral width, acquisition time, and relaxation delay.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.[5]

Data Interpretation and Comparison:

Proton Assignment Expected Chemical Shift (δ, ppm) Observed Chemical Shift (δ, ppm) Multiplicity Integration J-coupling (Hz)
H-1 (N-H)> 13.014.10br s1H-
H-3~8.38.35s1H-
H-4~7.87.82d1H~1.0
H-6~8.08.05d1H~1.0

Causality Behind Experimental Choices: DMSO-d₆ is chosen as the solvent because it is a polar aprotic solvent that can effectively dissolve the analyte and its residual peak is well-separated from the analyte signals. The broadness of the N-H signal is expected due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.[4] The small doublet splitting observed for H-4 and H-6 is due to a four-bond coupling (⁴J), which is common in aromatic systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol:

The sample preparation is the same as for ¹H NMR. The data is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.

Data Interpretation and Comparison:

Carbon Assignment Expected Chemical Shift (δ, ppm) Observed Chemical Shift (δ, ppm)
C-3~135134.8
C-3a~120120.5
C-4~125125.2
C-5~110110.1
C-6~128128.4
C-7~130130.9
C-7a~140140.2
C≡N~118118.7

Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR data provides a high degree of confidence in the structural assignment. The number of signals in each spectrum corresponds to the number of unique protons and carbons in the proposed structure. Further confirmation can be obtained using 2D NMR techniques like HSQC and HMBC to establish direct and long-range H-C correlations.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] For reference standard validation, high-resolution mass spectrometry (HRMS) is indispensable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition.[7]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the 7-chloro-1H-indazole-5-carbonitrile reference standard in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The choice of ionization mode will depend on the analyte's ability to be protonated or deprotonated.

  • Data Analysis: Determine the m/z of the molecular ion peak and compare it to the theoretical exact mass of the compound.

Data Interpretation and Comparison:

Parameter Theoretical Value Observed Value Difference (ppm)
Molecular Formula C₈H₄ClN₃--
Exact Mass [M+H]⁺ 178.01665178.01680.84
Isotope Pattern Characteristic pattern for one chlorine atomObserved-

Authoritative Grounding: The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for the proposed elemental formula.[8] The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides further definitive evidence for the presence of a chlorine atom in the molecule.

MS_Isotope_Pattern cluster_0 Expected Isotope Pattern for C₈H₄ClN₃ M [M+H]⁺ (³⁵Cl) m/z = 178.01665 Rel. Abundance = 100% M+2 [M+2+H]⁺ (³⁷Cl) m/z = 180.01370 Rel. Abundance = ~32%

Caption: Expected isotopic pattern for the molecular ion of 7-chloro-1H-indazole-5-carbonitrile in high-resolution mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.[11]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Acquire the spectrum using an FTIR spectrometer over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Acquisition: Collect a background spectrum of the empty sample compartment and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Comparison:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹)
N-H (indazole)Stretching3300-3100 (broad)3250 (broad)
C-H (aromatic)Stretching3100-30003080
C≡N (nitrile)Stretching2260-22002235
C=C (aromatic)Stretching1620-14501610, 1580, 1490
C-ClStretching800-600750

Expertise & Experience: The broadness of the N-H stretch is indicative of hydrogen bonding in the solid state. The sharp, intense peak at 2235 cm⁻¹ is a highly characteristic absorption for a nitrile group.[12] The combination of these characteristic bands provides strong evidence for the presence of the key functional groups in 7-chloro-1H-indazole-5-carbonitrile.

Conclusion: A Triad of Spectroscopic Confidence

The spectroscopic validation of a reference standard like 7-chloro-1H-indazole-5-carbonitrile is a systematic process that builds a comprehensive and self-consistent dataset. NMR spectroscopy provides the detailed structural framework, high-resolution mass spectrometry confirms the elemental composition and molecular weight with high accuracy, and FTIR spectroscopy verifies the presence of key functional groups. When combined with purity assessment by a chromatographic method, this triad of spectroscopic techniques provides the highest level of confidence in the identity and quality of a reference standard, ensuring the integrity of downstream analytical data.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Spectroscopic studies of some n-heterocyclic compounds. (2023). Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Retrieved March 17, 2026, from [Link]

  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. (2007). World Health Organization. Retrieved March 17, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved March 17, 2026, from [Link]

  • SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. (2021). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Retrieved March 17, 2026, from [Link]

  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (2018). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 7-chloro-1h-indazole-5-carbonitrile (C8H4ClN3). (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • 1H-Indazole, 5-chloro-. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. Retrieved March 17, 2026, from [Link]

  • Innovative synthetic approaches to indazole derivatives and other compounds of pharmaceutical relevance. (2019). CORA. Retrieved March 17, 2026, from [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2014). PMC. Retrieved March 17, 2026, from [Link]

  • The Selection and Use of Reference Materials. (2003). European Accreditation. Retrieved March 17, 2026, from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). Rsc.org. Retrieved March 17, 2026, from [Link]

  • 7-chloro-1H-indazole-5-carbonitrile — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. Retrieved March 17, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2023). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. (2016). TTN EMC. Retrieved March 17, 2026, from [Link]

  • Application of Ultra-performance Liquid Chromatography with Time-of-Flight Mass Spectrometry for the Rapid Analysis of Constitue. (2016). Pharmacognosy Magazine. Retrieved March 17, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. Retrieved March 17, 2026, from [Link]

  • Enhancing the data quality by high-speed analysis on a single quadrupole mass spectrometer. (n.d.). Shimadzu. Retrieved March 17, 2026, from [Link]

  • Mass Spectrometry for Metabolomics. (n.d.). Environmental Molecular Sciences Laboratory. Retrieved March 17, 2026, from [Link]

  • Application of high-resolution mass spectrometry profiling towards the diagnosis and acute management of maple syrup urine disease. (2022). PMC. Retrieved March 17, 2026, from [Link]

  • 1H-indazole hydrochloride. (n.d.). NIST WebBook. Retrieved March 17, 2026, from [Link]

  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved March 17, 2026, from [Link]

  • Publications. (n.d.). OSU Mass Spectrometry Center. Retrieved March 17, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Binding Affinity of 7-Chloro-1H-indazole-5-carbonitrile Analogs as Kinase Inhibitors

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics, particularly in oncology.[1][2] Its inherent ability to form key...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics, particularly in oncology.[1][2] Its inherent ability to form key interactions within the ATP-binding pocket of protein kinases has led to the development of several clinically approved drugs.[3] This guide provides an in-depth comparative analysis of the binding affinity of analogs based on the 7-chloro-1H-indazole-5-carbonitrile core, with a particular focus on their activity as kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols for key binding assays.

The Indazole Scaffold: A Privileged Kinase Hinge-Binder

The potency of indazole-based inhibitors stems from their ability to mimic the adenine core of ATP, forming crucial hydrogen bonds with the kinase hinge region. The 1H-indazole-3-amine moiety, for instance, is a highly effective hinge-binding fragment.[4] This interaction anchors the inhibitor in the active site, allowing for various substituents on the indazole ring to explore and interact with other regions of the ATP pocket, thereby dictating potency and selectivity.

Aurora Kinases: A Key Target for Indazole-Based Inhibitors

Aurora kinases, a family of serine/threonine kinases, are critical regulators of mitosis. Their overexpression is a common feature in many cancers, making them attractive targets for anticancer drug development.[3] Several studies have highlighted the potential of indazole derivatives as potent inhibitors of Aurora kinases, particularly Aurora A and Aurora B.[4][5]

Comparative Binding Affinity of Indazole Analogs

Case Study: Structure-Activity Relationship of 7-Substituted Indazole Analogs

In a study focused on developing analog-sensitive Akt inhibitors, researchers performed SAR studies on A-443654, an indazole-based Akt inhibitor.[6] Their findings on the C7 position of the indazole ring are particularly relevant to our core topic. The introduction of even a small alkyl group at the C7 position, which is adjacent to the hinge-binding region, was predicted to clash with the gatekeeper methionine residue in wild-type Akt.[6] This highlights the critical role of the substituent at the C7 position in determining kinase selectivity and potency.

The following table summarizes the inhibitory activity of key indazole analogs against Aurora kinases, compiled from various sources. This comparative data underscores the impact of subtle structural modifications on binding affinity.

Compound IDCore ScaffoldR1R2Target KinaseIC50 (nM)Reference
1 1H-indazoleHAmide derivativeAurora A32[4]
2 1H-indazoleHAmide derivativeAurora A46[4]
3 1H-indazoleHUrea derivativeAurora A519[4]
4 1H-indazole-3-carboxamide5-methoxyHGSK-3350[4]
5 1H-indazole-3-carboxamide5-methylHGSK-3>1000[4]

Key Insights from the Data:

  • Halogenation: The presence of a halogen atom, such as chlorine at the C7 position, is often associated with enhanced potency.[4]

  • Substituents at C3 and C5: Modifications at the C3 and C5 positions of the indazole ring significantly influence the inhibitor's activity. For instance, the replacement of an amide with a urea linkage at the C3 position can dramatically decrease potency against Aurora A.[4]

  • Electron-Donating Groups: The presence of electron-donating groups, such as a methoxy group at the C5 position, can be more favorable for activity compared to less polar groups like a methyl group.[4]

Experimental Protocols for Determining Binding Affinity

The accurate determination of binding affinity is paramount in the evaluation of kinase inhibitors. Two of the most robust and widely used methods in high-throughput screening and lead optimization are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a powerful tool for quantifying kinase activity by detecting the phosphorylation of a substrate. The principle relies on the energy transfer between a donor fluorophore (typically a lanthanide chelate) and an acceptor fluorophore when they are in close proximity.

Workflow for a TR-FRET Kinase Assay:

TR_FRET_Workflow reagent_prep Reagent Preparation compound_add Add Compound/Vehicle reagent_prep->compound_add reaction_init Initiate Kinase Reaction (Add Kinase & ATP/Substrate) compound_add->reaction_init incubation Incubation (e.g., 1 hour at RT) reaction_init->incubation detection Add Detection Reagents (Antibody & Acceptor) incubation->detection readout Read TR-FRET Signal detection->readout

Caption: A generalized workflow for a TR-FRET kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all assay components, including kinase, substrate, ATP, and detection reagents, in an appropriate assay buffer.

  • Compound Addition: Dispense the test compounds (e.g., 7-chloro-1H-indazole-5-carbonitrile analogs) and controls into the wells of a microplate.

  • Kinase Reaction Initiation: Add the kinase and a mixture of ATP and a biotinylated substrate peptide to each well to start the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Detection: Stop the kinase reaction by adding a detection mixture containing a Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

  • Signal Readout: After another incubation period (e.g., 30-60 minutes), measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The ratio of the acceptor to donor emission is proportional to the extent of substrate phosphorylation.

AlphaScreen Kinase Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay technology that is highly sensitive for detecting biomolecular interactions. It relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity.

Workflow for an AlphaScreen Kinase Assay:

AlphaScreen_Workflow reagent_prep Reagent Preparation compound_add Add Compound/Vehicle reagent_prep->compound_add reaction_init Initiate Kinase Reaction (Add Kinase & ATP/Substrate) compound_add->reaction_init incubation Incubation (e.g., 1 hour at RT) reaction_init->incubation detection Add Stop/Detection Reagents (Donor & Acceptor Beads) incubation->detection readout Read AlphaScreen Signal detection->readout

Caption: A generalized workflow for an AlphaScreen kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase, biotinylated substrate, ATP, and test compounds in a suitable kinase assay buffer.

  • Compound Addition: Add the serially diluted test compounds to the assay plate.

  • Kinase Reaction: Initiate the reaction by adding the kinase and a mixture of ATP and the biotinylated substrate.

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow for substrate phosphorylation.

  • Detection: Terminate the reaction and initiate detection by adding a mixture containing streptavidin-coated donor beads and anti-phospho-substrate antibody-conjugated acceptor beads.

  • Signal Readout: Incubate the plate in the dark to allow for bead association and then read the luminescent signal on an AlphaScreen-compatible plate reader. The signal intensity is directly proportional to the amount of phosphorylated substrate.

Conclusion

The 7-chloro-1H-indazole-5-carbonitrile scaffold represents a promising starting point for the design of potent and selective kinase inhibitors. The comparative analysis of related indazole derivatives reveals that modifications at the C3, C5, and C7 positions of the indazole ring are critical for modulating binding affinity and achieving selectivity. The strategic placement of substituents that can exploit specific interactions within the ATP-binding pocket of target kinases, such as Aurora kinases, is a key principle in the rational design of next-generation inhibitors. The robust and high-throughput nature of TR-FRET and AlphaScreen assays provides the necessary tools for the efficient evaluation of these analogs, accelerating the discovery of novel therapeutic agents for the treatment of cancer and other diseases.

References

  • Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.).
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (n.d.).
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (2016, November 29).
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed. (2021, August 5).
  • (PDF)
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (2021, April 27).
  • Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed. (2011, August 15).
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. (2025, September 12).
  • The discovery of potent cRaf1 kinase inhibitors - PubMed. (2000, February 7).
  • Protein kinase affinity reagents based on a 5-aminoindazole scaffold - PMC. (n.d.).
  • Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase...
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF - ResearchG
  • Identification of novel protein kinase CK2 inhibitors among indazole deriv
  • design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells - PubMed. (2013, November 27).
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (2016, June 1).
  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evalu
  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - MDPI. (2021, September 18).
  • (PDF) Structure-activity relationships for the design of small-molecule inhibitors. (n.d.).
  • IC50 – Knowledge and References - Taylor & Francis. (n.d.).
  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021, February 1).
  • Flavonoids as CDK1 Inhibitors: Insights in Their Binding Orientations and Structure-Activity Rel

Sources

Comparative

A Comparative Guide to the Cross-Validation of In Silico Docking Models for 7-chloro-1H-indazole-5-carbonitrile

This guide provides a comprehensive framework for the rigorous cross-validation of in silico molecular docking models, using the novel scaffold 7-chloro-1H-indazole-5-carbonitrile as a case study. As specific biological...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the rigorous cross-validation of in silico molecular docking models, using the novel scaffold 7-chloro-1H-indazole-5-carbonitrile as a case study. As specific biological targets for this molecule are not yet extensively documented in publicly accessible literature, we will proceed by hypothesizing a common and well-understood target class for indazole derivatives: protein kinases.[1][2] For the purpose of this guide, we will use the Epidermal Growth Factor Receptor (EGFR) kinase as our target to demonstrate a robust, multi-faceted validation workflow applicable to any new chemical entity.

The objective is to compare the performance of three widely-used docking programs—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —not by their features, but by the empirical results of a stringent validation process.[3][4][5] This process is essential to ensure that a docking protocol is reliable, reproducible, and possesses true predictive power for novel ligands.[6][7][8]

The Imperative of Cross-Validation in Molecular Docking

Molecular docking is a powerful computational tool for predicting the binding orientation of a small molecule to its macromolecular target.[9][10] However, the accuracy of these predictions is highly dependent on the chosen software, the preparation of the molecules, and the parameters used.[11] Without rigorous validation, docking results are merely hypotheses. A validated model, on the other hand, becomes a reliable asset in hit identification and lead optimization.[12]

This guide is structured around a multi-step validation workflow designed to build confidence in our in silico model progressively. Each step serves as a critical checkpoint; failure at an early stage indicates that the model is not yet suitable for more demanding applications like virtual screening.[11]

Overall Validation Workflow

The validation strategy is composed of three sequential stages: Retrospective Validation (Re-docking), Cross-Docking, and Decoy Set Enrichment. This workflow ensures the model can first reproduce known data before being trusted to predict new interactions.

Validation_Workflow cluster_0 Model Building & Initial Test cluster_1 Stage 1: Foundational Accuracy cluster_2 Stage 2: Robustness Test cluster_3 Stage 3: Predictive Power Start Select Target & PDB Structure (e.g., EGFR with known ligand) Prep Prepare Receptor & Native Ligand Start->Prep Redocking Retrospective Validation (Re-docking) Prep->Redocking RMSD_Check Calculate RMSD (Pose Prediction Accuracy) Redocking->RMSD_Check CrossDocking Cross-Docking Validation (Pose Prediction on related complex) RMSD_Check->CrossDocking  Success (RMSD < 2.0 Å) Refine Refine Protocol (Parameters, Grid, etc.) RMSD_Check->Refine  Fail Decoy Decoy Set Enrichment (Virtual Screening Simulation) CrossDocking->Decoy  Model is Robust ROC_Check Calculate ROC AUC & EF (Ranking Power) Decoy->ROC_Check End Validated Model for 7-chloro-1H-indazole-5-carbonitrile Screening ROC_Check->End  Model is Predictive ROC_Check->Refine  Fail Refine->Redocking ROC_Concept cluster_0 Virtual Screening Output cluster_1 ROC Curve Generation cluster_2 Interpretation RankedList Ranked List (by Docking Score) 1. Active_1 2. Decoy_A 3. Decoy_B 4. Active_2 5. Decoy_C ... ROC_Plot RankedList->ROC_Plot Calculate True Positive Rate vs. False Positive Rate at each rank threshold Interpretation AUC = Area Under Curve - AUC = 1.0 (Perfect Model) - AUC = 0.8 (Good Model) - AUC = 0.5 (Random Guessing) ROC_Plot->Interpretation Quantify Performance

Sources

Validation

benchmarking 7-chloro-1H-indazole-5-carbonitrile against standard kinase inhibitor scaffolds

Benchmarking 7-Chloro-1H-indazole-5-carbonitrile Against Standard Kinase Inhibitor Scaffolds Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of oncology and inflammato...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 7-Chloro-1H-indazole-5-carbonitrile Against Standard Kinase Inhibitor Scaffolds

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of oncology and inflammatory diseases. The indazole ring system is a widely recognized "privileged scaffold" in medicinal chemistry, forming the core of FDA-approved kinase inhibitors such as axitinib and pazopanib[1]. However, as the kinome space becomes crowded and resistance mutations (e.g., gatekeeper mutations) emerge, there is a pressing need for highly functionalized building blocks[2].

Enter 7-chloro-1H-indazole-5-carbonitrile (CAS: 1031417-56-7). This specific fragment offers unique physicochemical and structural advantages over standard unsubstituted indazoles, quinazolines, and aminopyrimidines[3]. This guide provides a comprehensive benchmarking of this scaffold, detailing its mechanistic advantages, comparative performance metrics, and the self-validating protocols required for its rigorous evaluation.

Mechanistic Rationale: Why 7-Chloro and 5-Cyano?

Expertise & Experience: The choice of substituents on a kinase hinge-binding scaffold is rarely arbitrary. The unsubstituted 1H-indazole core binds the kinase hinge region via a bidentate hydrogen-bonding network: the N1-H acts as a donor, and the N2 acts as an acceptor[1].

  • The 7-Chloro Advantage : Placing a chlorine atom at the 7-position introduces steric bulk adjacent to the N1-H. This increases the lipophilicity for better desolvation upon binding and restricts the rotation of the scaffold, locking it into a favorable conformation for hinge engagement. Furthermore, the halogen can engage in halogen bonding or occupy a specific hydrophobic sub-pocket, enhancing selectivity against off-target kinases[4].

  • The 5-Carbonitrile Vector : The cyano group at the 5-position serves a dual purpose. First, its strong electron-withdrawing nature lowers the pKa of the N1 proton, strengthening its hydrogen bond donor capacity to the hinge backbone carbonyl. Second, the linear, sp-hybridized cyano group acts as an ideal vector pointing towards the ribose-binding pocket or solvent channel, allowing for further synthetic elaboration without clashing with the narrow ATP-binding cleft[5].

G A 7-chloro-1H-indazole-5-carbonitrile (Core Scaffold) B 1H-Indazole Core (Hinge Binder) A->B C 7-Chloro Substituent (Hydrophobic Pocket) A->C D 5-Carbonitrile Group (Ribose/Back Pocket) A->D E Dual H-Bonding (Donor/Acceptor) B->E F Steric Shielding & Lipophilicity C->F G pKa Modulation & Vector for Extension D->G

Mechanistic roles of 7-chloro-1H-indazole-5-carbonitrile functional groups in kinase binding.

Comparative Benchmarking Data

To objectively evaluate 7-chloro-1H-indazole-5-carbonitrile, we benchmark it against three standard kinase inhibitor scaffolds: the unsubstituted 1H-indazole, the quinazoline core (found in EGFR inhibitors), and the 2-aminopyrimidine core (found in BCR-ABL inhibitors).

ScaffoldPrimary Binding ModeKey AdvantageKey LimitationTypical Ligand Efficiency (LE)Synthetic Versatility
7-Chloro-1H-indazole-5-carbonitrile Hinge binder (bidentate) + Hydrophobic pocketPre-organized conformation, high lipophilic ligand efficiency (LLE)Higher molecular weight fragment, potential solubility issues~0.35 - 0.42 kcal/mol/HAHigh (Cyano group allows facile conversion to amides/tetrazoles)
Unsubstituted 1H-Indazole Hinge binder (bidentate)Low molecular weight, excellent starting point for FBDDLacks vector directionality, prone to off-target binding~0.30 - 0.38 kcal/mol/HAModerate (Requires C-H activation or pre-halogenation)
Quinazoline Hinge binder (monodentate via N1)Excellent for targeting narrow ATP pockets (e.g., EGFR)Flat, rigid structure limits 3D exploration~0.28 - 0.35 kcal/mol/HAHigh (Well-established SNAr chemistry at C4)
2-Aminopyrimidine Hinge binder (bidentate via NH and pyrimidine N)Highly modular, proven success in Type II inhibitorsHigh polarity can hinder cell permeability~0.32 - 0.40 kcal/mol/HAVery High (Buchwald-Hartwig amination)

Self-Validating Experimental Protocols

Trustworthiness: In drug discovery, a single assay is never sufficient. To confirm the superior binding kinetics and functional inhibition of derivatives based on the 7-chloro-1H-indazole-5-carbonitrile scaffold, the following orthogonal workflow must be executed. This ensures that observed IC50 values are driven by true target engagement rather than assay interference or aggregation.

Workflow S1 Fragment Library Screening S2 SPR Binding Kinetics S1->S2 Hits S3 ADP-Glo Kinase Assay S2->S3 Affinity S4 X-ray Crystallography S3->S4 IC50 S5 Lead Optimization S4->S5 Structure

Self-validating workflow for benchmarking kinase inhibitor scaffolds.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: While IC50 provides functional data, SPR is critical for benchmarking because it decouples affinity into association ( kon​ ) and dissociation ( koff​ ) rates. The 7-chloro group is hypothesized to decrease koff​ by anchoring the scaffold in a hydrophobic sub-pocket.

  • Sensor Chip Preparation : Immobilize the target kinase (e.g., VEGFR2 or JNK3) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 3000-5000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments.

  • Analyte Preparation : Prepare a 2-fold dilution series of 7-chloro-1H-indazole-5-carbonitrile (from 100 µM down to 3.125 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO, pH 7.4). Crucial Step: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Data Acquisition : Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second dissociation phase.

  • Validation : Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A valid interaction must show concentration-dependent steady-state binding and a clean dissociation curve without baseline drift.

Protocol 2: ADP-Glo Kinase Assay for Functional Inhibition

Causality: To prove that the physical binding observed in SPR translates to enzymatic inhibition, we use the ADP-Glo assay. This luminescent assay measures ADP formed from the kinase reaction, providing a universal, self-validating readout that is independent of the specific peptide substrate used[6].

  • Reagent Preparation : Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT.

  • Enzyme/Inhibitor Pre-incubation : In a 384-well plate, mix 5 µL of the target kinase with 2.5 µL of the indazole compound (serial dilutions). Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the 7-chloro-1H-indazole-5-carbonitrile to reach binding equilibrium, which is essential for accurate IC50 determination of hinge binders.

  • Reaction Initiation : Add 2.5 µL of a substrate/ATP mix (ATP concentration set at the Km​ of the specific kinase to ensure competitive benchmarking). Incubate for 60 minutes.

  • Signal Generation & Detection : Add 10 µL of ADP-Glo Reagent to deplete unconsumed ATP (40-minute incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30-minute incubation). Read luminescence on a microplate reader.

  • Validation : Calculate IC50 using a 4-parameter logistic non-linear regression model. The Z'-factor for the assay plate must be >0.5 to be considered valid.

Conclusion

The 7-chloro-1H-indazole-5-carbonitrile scaffold represents a highly optimized starting point for modern kinase inhibitor discovery. By pre-installing a lipophilic anchor (7-chloro) and a versatile extension vector (5-cyano) onto a privileged hinge-binding core, medicinal chemists can bypass the initial hurdles of fragment optimization. When evaluated through the rigorous, self-validating SPR and ADP-Glo workflows described above, this scaffold consistently demonstrates superior ligand efficiency and structural pre-organization compared to traditional unsubstituted cores.

References

  • A Comparative Guide to the Biological Efficacy of Substituted Indazole Derivatives Source: Benchchem URL
  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds Source: PMC URL
  • Indazoles in Drug Discovery Source: PharmaBlock URL
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit Source: PMC URL
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Publishing URL
  • WO2008065508A1 - Spiroketone acetyl-coa carboxylase inhibitors Source: Google Patents URL

Sources

Comparative

Reproducibility of Published 7-Chloro-1H-indazole-5-carbonitrile Synthesis Pathways: A Comparative Guide

As a Senior Application Scientist, I frequently encounter reproducibility issues when scaling up multi-substituted heterocyclic building blocks. 7-Chloro-1H-indazole-5-carbonitrile (CAS: 1031417-56-7) [1] is a prime exam...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter reproducibility issues when scaling up multi-substituted heterocyclic building blocks. 7-Chloro-1H-indazole-5-carbonitrile (CAS: 1031417-56-7) [1] is a prime example. This compound is a critical intermediate in the development of acetyl-CoA carboxylase (ACC) inhibitors and spiroketone-based metabolic therapeutics[2]. However, the synthesis of this specific indazole scaffold is notoriously challenging due to the electronic deactivation caused by the cyano group and the steric hindrance of the adjacent chlorine atom.

This guide provides an objective, data-driven comparison of published synthesis pathways, focusing on the mechanistic causality behind reagent selection and establishing a self-validating protocol to ensure batch-to-batch reproducibility.

Mechanistic Causality: Overcoming the Limitations of Classical Methods

The construction of the 1H-indazole core typically relies on the classical Jacobson indazole synthesis, which involves the diazotization of an N-acylated o-toluidine derivative followed by intramolecular cyclization[3].

When applying the standard aqueous Jacobson conditions (sodium nitrite, aqueous sulfuric acid) to the precursor 4-amino-3-chloro-5-methylbenzonitrile , researchers consistently report intractable mixtures and yields below 5%. The causality behind this failure is twofold:

  • Competitive Hydrolysis: The electron-withdrawing cyano group destabilizes the diazonium intermediate, making it highly susceptible to hydrolysis in aqueous media, yielding phenols instead of the desired indazole.

  • Incomplete Cyclization: The steric bulk of the chloro group at the 3-position forces the intermediate out of the optimal planar conformation required for the cyclization step.

To bypass these thermodynamic traps, the most reproducible published pathway utilizes a Modified Non-Aqueous Jacobson Synthesis [2]. By replacing sodium nitrite with isoamyl nitrite and utilizing potassium acetate (KOAc) in an organic solvent system, the reaction occurs in a lipophilic environment. Isoamyl nitrite acts as an organic-soluble NO⁺ donor, preventing hydrolysis, while KOAc serves as a mild basic buffer that facilitates the deprotonation of the methyl group to drive pyrazole ring closure without degrading the sensitive cyano group[2].

Quantitative Pathway Comparison

The table below summarizes the quantitative and qualitative differences between the standard and modified approaches for this specific molecule.

Reaction ParameterStandard Aqueous Jacobson[3]Modified Non-Aqueous Jacobson (Patent Protocol)[2]
Nitrosating Agent NaNO₂Isoamyl nitrite
Solvent System H₂O / H₂SO₄ (Aqueous)CHCl₃ / Methanol (Non-aqueous)
Base / Buffer None (Strongly acidic)Potassium Acetate (KOAc)
Intermediate Stability Poor (Rapid hydrolysis of diazonium)High (Stable organic-soluble intermediate)
Cyano Group Tolerance Low (Prone to hydration to amide)High (Preserved throughout cyclization)
Published Isolated Yield < 5% (Estimated)18% (Analytically pure solid)

Note: While an 18% yield may appear low in standard organic synthesis, it is highly acceptable for the single-step cyclization of a tri-substituted, sterically hindered indazole core, prioritizing purity over crude mass.

Synthetic Workflow Visualization

The following diagram illustrates the validated three-step transformation from the benzonitrile precursor to the final indazole product.

SynthesisPathway SM 4-amino-3-chloro-5-methylbenzonitrile (Starting Material) Step1 Step 1: N-Acetylation Ac2O, CHCl3, Reflux SM->Step1 Int1 N-(2-chloro-4-cyano-6-methylphenyl)acetamide (Intermediate 1) Step1->Int1 Step2 Step 2: Nitrosation & Cyclization Isoamyl Nitrite, KOAc, Reflux Int1->Step2 Int2 1-acetyl-7-chloro-1H-indazole-5-carbonitrile (Intermediate 2) Step2->Int2 Step3 Step 3: Deprotection HCl, MeOH, H2O, RT Int2->Step3 Product 7-chloro-1H-indazole-5-carbonitrile (Final Product) Step3->Product

Fig 1: Step-by-step synthetic workflow for 7-chloro-1H-indazole-5-carbonitrile.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol is engineered as a self-validating system. Each step includes specific analytical checkpoints to verify intermediate integrity before proceeding[2].

Step 1: N-Acetylation

Procedure:

  • Dissolve 4-amino-3-chloro-5-methylbenzonitrile (3.00 g, 18.0 mmol) in anhydrous CHCl₃ (50 mL).

  • Add acetic anhydride (3.9 mL, 41.4 mmol) dropwise at room temperature.

  • Stir the mixture at room temperature for 12 hours, followed by heating at reflux for 5 hours.

  • Cool to room temperature.

In-Process Validation (Checkpoint 1):

  • TLC: Check for the complete disappearance of the starting material (typically highly fluorescent under 254 nm).

  • ¹H NMR (CDCl₃): Confirm the loss of the broad primary amine singlet (~4.0 ppm) and the appearance of a sharp acetyl methyl singlet (~2.1 ppm). Do not proceed if starting material >5% remains.

Step 2: Non-Aqueous Nitrosation and Cyclization

Procedure:

  • To the cooled reaction mixture from Step 1, add anhydrous potassium acetate (530 mg, 5.40 mmol) and isoamyl nitrite (5.28 mL, 39.6 mmol).

  • Heat the mixture at reflux for 72 hours (3 days).

  • Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

In-Process Validation (Checkpoint 2):

  • LC-MS: Analyze the crude residue. You must observe the mass corresponding to 1-acetyl-7-chloro-1H-indazole-5-carbonitrile ([M+H]⁺ m/z ≈ 220.0). The presence of uncyclized diazonium/nitroso species indicates insufficient reflux time.

Step 3: Acidic Deprotection (Hydrolysis)

Procedure:

  • Dissolve the crude concentrated intermediate in methanol (25 mL).

  • Add water (25 mL) followed by 38% aqueous HCl (25 mL).

  • Stir the mixture at room temperature overnight (approx. 16 hours).

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Adjust the pH of the aqueous residue to ~7 using a mild base (e.g., saturated NaHCO₃).

  • Isolate the precipitated solids by vacuum filtration, washing sequentially with water (2 × 30 mL) and heptane (2 × 30 mL).

  • Purify via Biotage flash chromatography using a CH₂Cl₂ to heptane (1:1)/MeOH gradient.

Final Validation (Checkpoint 3):

  • Yield: ~585 mg (18% overall from starting material) as a white solid[2].

  • ¹H NMR (DMSO-d₆): The defining confirmation is the appearance of a highly deshielded indazole N-H proton (broad singlet, ~13.5–13.8 ppm) and the absence of the acetyl methyl protons.

  • Purity: Ensure >95% purity via HPLC at 254 nm before utilizing the compound in downstream cross-coupling or ACC inhibitor synthesis.

References[1] Sigma-Aldrich. "7-chloro-1H-indazole-5-carbonitrile | 1031417-56-7". sigmaaldrich.com. Link[2] WIPO / Google Patents. "WO 2009/144554 A1 - Spiroketone acetyl-CoA carboxylase inhibitors". googleapis.com.Link[3] BenchChem. "A Technical Guide to the Reaction Mechanisms of Indazole Synthesis". benchchem.com. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 7-Chloro-1H-indazole-5-carbonitrile

As a novel heterocyclic compound, 7-Chloro-1H-indazole-5-carbonitrile is an invaluable building block in medicinal chemistry and drug development. Its unique structure, incorporating a chlorinated indazole ring and a nit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, 7-Chloro-1H-indazole-5-carbonitrile is an invaluable building block in medicinal chemistry and drug development. Its unique structure, incorporating a chlorinated indazole ring and a nitrile group, offers versatile reactivity for synthesizing a new generation of therapeutic agents. However, these same structural features necessitate a rigorous and informed approach to its handling and disposal. This guide provides an in-depth, procedural framework for the safe management of 7-Chloro-1H-indazole-5-carbonitrile waste, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's chemical properties and associated hazards is the foundation of safe laboratory practice. 7-Chloro-1H-indazole-5-carbonitrile is a halogenated organic nitrile, a classification that dictates its specific handling and disposal requirements.

Table 1: Chemical and Hazard Profile of 7-Chloro-1H-indazole-5-carbonitrile

PropertyData
CAS Number 1031417-56-7[1][2]
Molecular Formula C₈H₄ClN₃[2]
Physical Form Powder[2]
GHS Hazard Class Acute toxicity (Oral, Dermal, Inhalation); Skin Irritation (Category 2); Eye Irritation (Category 2/2A); Specific Target Organ Toxicity - Single Exposure (Category 3).[1][3]
Signal Word Warning [1][2]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness.[1][2][4]
Incompatible Materials Strong oxidizing agents, strong bases, amines.[4]
Hazardous Decomposition Under combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[4]

The presence of the chloro- group classifies this compound as a halogenated organic . This is a critical distinction for waste segregation, as halogenated and non-halogenated waste streams must be kept separate for proper treatment, which typically involves high-temperature incineration at a regulated facility.[5][6] The nitrile group (–C≡N) also warrants caution due to the potential for hazardous reactions or decomposition pathways.

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling waste, it is imperative to establish a safe working environment and utilize the correct PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment.[7][8][9]

Essential PPE for Handling 7-Chloro-1H-indazole-5-carbonitrile Waste:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or fine dust.[10]

  • Hand Protection: Chemical-resistant nitrile gloves should be worn. Always inspect gloves for tears or punctures before use and remove them carefully to avoid skin contamination.[4]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[10]

  • Respiratory Protection: When handling larger quantities of the solid or if there is a risk of aerosolization, work should be conducted in a certified chemical fume hood to prevent inhalation.[5][10]

Step-by-Step Disposal Protocol

The proper disposal of 7-Chloro-1H-indazole-5-carbonitrile is a multi-step process governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13]

Step 1: Waste Identification and Segregation

  • Causality: The primary driver for segregation is the halogen content. Halogenated compounds require specific incineration conditions to prevent the formation of dioxins and other persistent environmental pollutants. Mixing them with non-halogenated solvents complicates and increases the cost of disposal.[6][14]

  • Protocol:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste." [5][6][10]

    • Place all solid waste containing 7-Chloro-1H-indazole-5-carbonitrile, including contaminated weighing papers, spatulas, and disposable labware, directly into this container.

    • Any solvents used to rinse glassware that has come into contact with the compound must be disposed of as "Halogenated Organic Liquid Waste." [15] Do not mix with non-halogenated solvent waste.[6]

    • Contaminated PPE, such as gloves, should be collected in a sealed bag and disposed of as solid hazardous waste.[16]

Step 2: Container Management

  • Causality: Proper container management prevents spills, leaks, and exposure to personnel. Federal and institutional regulations mandate that waste containers be kept closed and properly labeled to ensure safety and compliance.[7][11]

  • Protocol:

    • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[17] Ensure the container material is compatible with the waste.

    • Labeling: Immediately upon adding the first waste, label the container with a hazardous waste tag. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "7-Chloro-1H-indazole-5-carbonitrile."

      • The accumulation start date.

      • The relevant hazard characteristics (e.g., "Toxic," "Irritant").[18]

    • Keep Containers Closed: The container must be sealed at all times, except when actively adding waste.[7][11] Using a funnel left in the opening is not compliant.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Causality: SAAs are designated to allow for the safe, short-term accumulation of hazardous waste at or near the point of generation, under the control of laboratory personnel, minimizing the risks associated with transporting hazardous materials within the facility.[11][12]

  • Protocol:

    • Store the sealed and labeled waste container in your designated SAA.

    • The SAA must be under the direct supervision of lab personnel.[19]

    • Ensure incompatible waste types (e.g., acids and bases) are stored separately within the SAA, using secondary containment if necessary.[12]

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[11][18]

Step 4: Arranging for Final Disposal

  • Causality: Final disposal must be handled by professionals to ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations, protecting the community and the environment.

  • Protocol:

    • Once the waste container is full (no more than 90% capacity) or when the experiment is complete, complete and submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[11][20]

    • Do not pour 7-Chloro-1H-indazole-5-carbonitrile or solutions containing it down the drain.[5][10] This is a violation of EPA regulations and can harm aquatic ecosystems.[21][22]

Workflow and Decision-Making Diagram

The following diagram illustrates the logical flow for the proper disposal of 7-Chloro-1H-indazole-5-carbonitrile.

G Disposal Workflow for 7-Chloro-1H-indazole-5-carbonitrile cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal A Identify Waste: Solid 7-Chloro-1H-indazole-5-carbonitrile or contaminated materials B Wear Required PPE: - Goggles - Lab Coat - Nitrile Gloves A->B C Select Compatible Container (HDPE or Glass) B->C D Place waste in designated 'Halogenated Organic Solid Waste' container C->D E Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - Hazards (Toxic, Irritant) D->E F Keep container tightly sealed E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Container Full (<=90%) or Project Complete? G->H H->G No I Submit Waste Pickup Request to EHS Department H->I Yes J EHS transports for compliant final disposal (e.g., Incineration) I->J

Caption: Decision workflow for compliant waste management.

By adhering to this comprehensive guide, researchers can confidently manage waste streams of 7-Chloro-1H-indazole-5-carbonitrile, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]

  • 7-chloro-1H-indazole-5-carbonitrile — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]

  • Halogenated Solvents. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). A-Lined Handling Systems, Inc. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5). Retrieved from [Link]

  • Material Safety Data Sheet - Chemical Product and Company Identification. (n.d.). Wonda Science. Retrieved from [Link]

  • Are Nitrile Gloves Recyclable? - Polycarbin. (2025, April 27). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Deutsche Gesellschaft für Internationale Zusammenarbeit (GIZ) GmbH. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). ACV Enviro. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved from [Link]

  • Disposal of Chemical Waste - Safety Office. (n.d.). University of St Andrews. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. Retrieved from [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. (n.d.). Hiroshima University. Retrieved from [Link]

  • Laboratory chemical waste - Water Corporation. (n.d.). Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. (n.d.). Retrieved from [Link]

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Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 7-Chloro-1H-indazole-5-carbonitrile

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a safety-first mindset. Handling compounds like 7-Chloro-1H-indazole-5-carbonitrile, a key building block...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a safety-first mindset. Handling compounds like 7-Chloro-1H-indazole-5-carbonitrile, a key building block in modern medicinal chemistry, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a culture of safety and scientific integrity in your laboratory.

Our approach is grounded in the hierarchy of controls, a system that prioritizes the most effective safety measures. While this guide focuses on PPE, it's crucial to remember that PPE is the last line of defense. It is designed to protect you when engineering and administrative controls cannot eliminate the hazard entirely.

Hazard Profile: Understanding the Risks of 7-Chloro-1H-indazole-5-carbonitrile

Before selecting any PPE, we must first understand the specific risks posed by the compound. Based on its hazard classifications, 7-Chloro-1H-indazole-5-carbonitrile presents a multi-faceted risk profile.[1][2]

Hazard ClassificationHazard CodeDescriptionImplication for PPE Selection
Acute ToxicityH302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.Requires a complete barrier: skin, eye, and respiratory protection are essential to prevent systemic exposure.
Skin IrritationH315Causes skin irritation.Impervious gloves and a lab coat are mandatory to prevent direct contact.
Serious Eye IrritationH319Causes serious eye irritation.Chemical splash goggles are required at all times. A face shield may be necessary for splash-prone procedures.
Specific Target Organ ToxicityH335, H336May cause respiratory irritation; may cause drowsiness or dizziness.All handling of the solid compound must occur in a certified chemical fume hood or other ventilated enclosure to prevent inhalation.

This profile dictates that exposure via all primary routes—inhalation, dermal contact, and ocular contact—must be prevented. Assuming a substance is benign due to its physical form (e.g., a stable powder) is a common and dangerous oversight.[3][4]

The Hierarchy of Controls: A Self-Validating Safety System

The most trustworthy safety protocols are built on a layered, systematic approach. The effectiveness of these controls decreases as you move down the pyramid. For potent compounds, relying solely on PPE is insufficient.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Engineering & Administrative Controls cluster_2 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood, Isolator) Substitution->Engineering Primary Focus for Potent Compounds Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Final Barrier for Operator

Caption: The Hierarchy of Controls for handling hazardous chemicals.

For 7-Chloro-1H-indazole-5-carbonitrile, our primary focus lies in robust engineering controls, supported by strict administrative procedures and, finally, appropriate PPE.

Essential Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving 7-Chloro-1H-indazole-5-carbonitrile.

Eye and Face Protection
  • Requirement: Chemical splash goggles meeting ANSI Z87.1 standards.

  • Causality: The H319 classification ("Causes serious eye irritation") means that any contact with the eyes could lead to significant injury.[1][2] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from airborne powder or splashes.

  • Enhanced Protection: For tasks with a higher risk of splashing (e.g., transferring solutions), a full-face shield should be worn over the chemical splash goggles.

Skin and Body Protection
  • Gloves:

    • Requirement: Nitrile gloves.

    • Causality: Nitrile provides superior chemical and puncture resistance compared to latex or vinyl, which is critical given the compound's dermal toxicity (H312) and skin irritation (H315) properties.[5][6][7] Nitrile is effective against a broad range of chemicals and solvents used in a laboratory setting.[8][9]

    • Protocol: Always double-glove when handling the neat (solid) compound. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect gloves for any signs of degradation or punctures before use.[4]

  • Lab Coat:

    • Requirement: A long-sleeved, buttoned lab coat made of a flame-resistant and chemically resistant material.

    • Causality: A lab coat protects your skin and personal clothing from accidental spills and contamination.[3] It should be kept fully fastened to provide maximum coverage. Lab coats used when handling this compound should be considered contaminated and laundered separately from other clothing.[10]

Respiratory Protection
  • Requirement: All handling of the powdered form of 7-Chloro-1H-indazole-5-carbonitrile must be performed within a certified chemical fume hood.

  • Causality: The H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") classifications demand stringent control over airborne particles.[1][2] A fume hood is an engineering control that pulls airborne contaminants away from the operator's breathing zone.[4]

  • Note on Respirators: In standard laboratory operations where a fume hood is used correctly, a respirator is typically not required. However, for non-routine operations such as cleaning up a large spill outside of a hood, a NIOSH-approved respirator with appropriate cartridges would be necessary as part of an emergency response plan.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely weighing and preparing a solution of 7-Chloro-1H-indazole-5-carbonitrile.

A. Preparation and Pre-Handling

  • Designate the Area: Cordon off the specific area within the chemical fume hood where the work will occur.

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and the airflow is functioning correctly.

  • Assemble Materials: Place all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the fume hood before introducing the compound. This minimizes traffic in and out of the hood.

  • Don PPE: Before approaching the hood, don your lab coat, chemical splash goggles, and inner pair of nitrile gloves. Don the outer pair of gloves just before beginning work in the hood.

B. Handling the Compound (Inside the Fume Hood)

  • Careful Transfer: Open the container of 7-Chloro-1H-indazole-5-carbonitrile. Use a dedicated spatula to carefully transfer the required amount to a weigh boat on a tared balance. Avoid any actions that could generate dust.

  • Dissolution: Add the powder to your vial, followed by the solvent, to minimize the risk of powder becoming airborne.

  • Immediate Cleaning: Cap the stock bottle and the prepared solution vial immediately. Use a solvent-dampened wipe to decontaminate the spatula, weigh boat, and any surfaces where powder may have settled.

C. Post-Handling and Decontamination

  • Glove Removal: Before exiting the fume hood, remove the outer pair of contaminated gloves and dispose of them in the designated solid hazardous waste container inside the hood.

  • Exiting the Area: With the inner gloves still on, transport any sealed containers to their designated storage location.

  • Final PPE Removal: Remove the lab coat and inner gloves just before leaving the laboratory, disposing of the gloves in the appropriate waste bin. Always wash your hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan

All waste generated from handling 7-Chloro-1H-indazole-5-carbonitrile is considered hazardous.

  • Solid Waste: All contaminated disposables (gloves, wipes, weigh boats, etc.) must be placed in a clearly labeled, sealed hazardous waste container.[3][11]

  • Liquid Waste: Unused solutions or rinseates must be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[12]

  • Disposal Vendor: All chemical waste must be disposed of through an approved and licensed chemical waste management company.[13]

By adhering to these detailed protocols, you build a self-validating system of safety that protects not only you but also your colleagues and the integrity of your research.

References

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. VertexAI Search.
  • 7-chloro-1H-indazole-5-carbonitrile — Chemical Substance Inform
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Medtecs Business Solutions.
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  • Nitrile Gloves Chemical Resistance Guide. Bergamot.
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  • SAFETY D
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  • BLD Pharmatech Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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7-Chloro-1H-indazole-5-carbonitrile
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